2-methoxy-N-(2-bromoethyl)benzamide CAS number search
Technical Monograph: Synthesis, Characterization, and Application of 2-methoxy-N-(2-bromoethyl)benzamide Executive Summary 2-methoxy-N-(2-bromoethyl)benzamide is a specialized electrophilic intermediate primarily utilize...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Synthesis, Characterization, and Application of 2-methoxy-N-(2-bromoethyl)benzamide
Executive Summary
2-methoxy-N-(2-bromoethyl)benzamide is a specialized electrophilic intermediate primarily utilized in the synthesis of benzamide-class pharmaceutical agents and radioligands. Structurally, it consists of an o-anisamide core coupled to a bromoethyl side chain, functioning as a potent alkylating agent.
Unlike commodity chemicals, this compound is rarely cataloged with a dedicated CAS number in public commercial databases. Instead, it is typically synthesized de novo by researchers requiring a precise linker for nucleophilic substitution reactions—most notably in the development of Dopamine D2/D3 receptor antagonists (e.g., substituted benzamides similar to remoxipride or tiapride) and Positron Emission Tomography (PET) tracers.
This technical guide provides the definitive protocol for its identification, synthesis, and safe handling, serving as a self-validating resource for medicinal chemists.
Chemical Identity & CAS Verification
Due to its status as a transient synthetic intermediate, 2-methoxy-N-(2-bromoethyl)benzamide does not possess a widely indexed CAS Registry Number. Researchers must rely on the CAS numbers of its stable precursors for procurement and regulatory documentation.
Physicochemical Descriptors
Property
Value
Notes
IUPAC Name
2-methoxy-N-(2-bromoethyl)benzamide
Molecular Formula
C₁₀H₁₂BrNO₂
Molecular Weight
258.11 g/mol
Calculated
Monoisotopic Mass
257.005 g/mol
Predicted LogP
~2.3
Lipophilic, crosses BBB
H-Bond Donors
1 (Amide NH)
H-Bond Acceptors
2 (Amide O, Methoxy O)
Precursor Registry (Procurement)
Component
Chemical Name
CAS Number
Role
Reagent A
2-Methoxybenzoyl chloride
21615-34-9
Electrophile (Acylating agent)
Reagent B
2-Bromoethylamine hydrobromide
2576-47-8
Nucleophile (Amine source)
Base
Triethylamine (TEA)
121-44-8
HCl/HBr Scavenger
Solvent
Dichloromethane (DCM)
75-09-2
Reaction Medium
Synthetic Pathway & Protocol
The synthesis follows a standard Schotten-Baumann acylation or a homogeneous amide coupling. The protocol below is optimized for high purity without requiring column chromatography, relying instead on acid/base extraction.
Reaction Mechanism
The nucleophilic nitrogen of 2-bromoethylamine attacks the carbonyl carbon of 2-methoxybenzoyl chloride. The base (TEA) neutralizes the liberated HCl and the HBr from the amine salt, driving the equilibrium forward.
Figure 1: Synthetic pathway for the acylation of 2-bromoethylamine.
Step-by-Step Protocol
Materials:
2-Methoxybenzoyl chloride (1.0 eq)
2-Bromoethylamine hydrobromide (1.1 eq)
Triethylamine (2.5 eq)
Dichloromethane (DCM), anhydrous
Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 2-bromoethylamine HBr (1.1 eq) in anhydrous DCM (10 mL/g).
Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Triethylamine (2.5 eq). The mixture will become clear as the free amine is liberated, followed by slight cloudiness as TEA salts form.
Addition: Dropwise add 2-methoxybenzoyl chloride (1.0 eq) diluted in a small volume of DCM. Caution: Exothermic reaction.
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours . Monitor by TLC (System: Hexane/Ethyl Acetate 1:1). The starting acid chloride spot (high Rf) should disappear.
Workup (Self-Validating Step):
Wash organic layer with 1M HCl (2x) to remove unreacted amine and TEA.
Wash with Sat. NaHCO₃ (2x) to remove unreacted acid chloride (hydrolyzed to acid).
Wash with Brine (1x), dry over MgSO₄, filter, and concentrate in vacuo.
Result: The product typically yields a white to off-white solid or viscous oil. Recrystallization from Ethanol/Hexane can be performed if necessary, but the extraction method usually yields >95% purity.
Applications in Drug Development
This compound serves as a "warhead" for attaching the o-anisamide pharmacophore—a privileged structure in medicinal chemistry—to secondary amines.
Dopamine Receptor Ligands
The o-anisamide moiety mimics the structure of endogenous dopamine. By reacting this intermediate with cyclic amines (e.g., pyrrolidines, piperazines), researchers synthesize high-affinity antagonists for D2/D3 receptors.
Example: Reaction with 1-ethyl-2-aminomethylpyrrolidine yields analogs of Sulpiride or Remoxipride .
Radiotracer Development (PET)
In radiochemistry, the bromoethyl group acts as a leaving group for nucleophilic fluorination (
Figure 2: Downstream applications in medicinal chemistry and radiopharmacy.
Safety & Handling
CRITICAL WARNING: This compound is an alkylating agent .
Mechanism of Toxicity: The bromoethyl side chain is highly electrophilic and can alkylate DNA or proteins (similar to nitrogen mustards).
Handling: Must be handled in a fume hood with double nitrile gloves.
Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic scavenger (e.g., thiosulfate) to displace the bromide and deactivate the electrophile.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88969: 2-Methoxybenzoyl chloride. Retrieved from [Link]
Organic Syntheses (2011). Synthesis of Amides from Acid Chlorides and Amines. Org. Synth. Coll. Vol. 1-10. Retrieved from [Link]
Google Patents (2003). US6559303B1: Methods for processing chemical compounds having reactive functional groups.[1] Retrieved from
o-anisamide bromoethyl derivative literature review
This is an in-depth technical guide on the synthesis, characterization, and application of the o-anisamide bromoethyl derivative (specifically N-(2-bromoethyl)-2-methoxybenzamide ). This molecule serves as a critical ele...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the synthesis, characterization, and application of the o-anisamide bromoethyl derivative (specifically N-(2-bromoethyl)-2-methoxybenzamide ). This molecule serves as a critical electrophilic intermediate for conjugating the Sigma-1 receptor (σ1R) targeting ligand, o-anisamide, to nucleophilic drug carriers (liposomes, polymers, or proteins).
Synthesis, Functionalization, and Sigma-1 Receptor Targeting[1][2]
Executive Summary & Mechanism of Action
The o-anisamide bromoethyl derivative (N-(2-bromoethyl)-2-methoxybenzamide) is a functionalized benzamide designed to target the Sigma-1 receptor (σ1R) , a chaperone protein frequently overexpressed in various carcinomas (prostate, lung, breast, and melanoma).[1][2]
Unlike the common p-anisamide (4-methoxy) targeting ligand often cited in early nanoparticle literature, the o-anisamide (2-methoxy) isomer exhibits distinct binding kinetics and metabolic stability profiles.[1][2] The bromoethyl functional group provides a versatile electrophilic handle, enabling facile alkylation of nucleophiles (thiols, secondary amines) on drug delivery systems without the need for unstable activated esters.
Mechanism of Targeting:
Ligand Binding: The o-anisamide moiety mimics endogenous σ1R ligands, docking into the receptor's hydrophobic pocket.
Internalization: Upon binding, the ligand-receptor complex triggers receptor-mediated endocytosis.[1][2]
Intracellular Release: The nanoparticle payload is released within the cytosol or lysosomes, bypassing multidrug resistance (MDR) efflux pumps.
Chemical Basis & Structural Logic[2]
Property
Specification
IUPAC Name
N-(2-bromoethyl)-2-methoxybenzamide
Molecular Formula
C₁₀H₁₂BrNO₂
Molecular Weight
258.11 g/mol
Target Receptor
Sigma-1 Receptor (σ1R)
Reactive Moiety
Alkyl Bromide (Electrophile)
Primary Application
Conjugation to Thiol-PEG-Lipids (e.g., DSPE-PEG-SH)
Why the Bromoethyl Derivative?
Chemo-selectivity: The alkyl bromide reacts specifically with thiols (sulfhydryls) at pH 7.5–8.5, allowing precise conjugation to cysteine-engineered proteins or thiolated lipids (DSPE-PEG-SH) in the presence of amines.[1][2]
Stability: Unlike N-hydroxysuccinimide (NHS) esters which hydrolyze rapidly in water, the bromoethyl derivative is stable in aqueous buffers for hours, facilitating complex conjugation protocols.
Dissolve o-anisic acid (1.0 eq) in anhydrous DCM under nitrogen atmosphere.
Add Thionyl chloride (1.5 eq) dropwise. Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.[1][2]
Reflux at 40°C for 2–3 hours. Monitor by TLC (conversion of acid to acid chloride).
Evaporate solvent and excess SOCl₂ under reduced pressure to yield o-anisoyl chloride (yellow oil).[1][2] Do not purify further; use immediately.
Phase B: Amidation (Coupling)
Suspend 2-Bromoethylamine hydrobromide (1.2 eq) in anhydrous DCM in a separate flask.
Cool to 0°C in an ice bath. Add TEA (2.5 eq) to liberate the free amine.
Add the crude o-anisoyl chloride (dissolved in minimal DCM) dropwise to the amine solution over 30 minutes.
Allow the reaction to warm to room temperature (RT) and stir for 12 hours.
Phase C: Workup & Purification
Wash the reaction mixture with 1M HCl (2x) to remove unreacted amine and TEA.
Wash with Saturated NaHCO₃ (2x) to remove unreacted acid.
Wash with Brine (1x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Recrystallization: Purify the crude solid from Ethyl Acetate/Hexane (1:4) to obtain white crystalline needles.
Validation: Confirm structure via ¹H-NMR (CDCl₃): Look for triplet at ~3.6 ppm (CH₂-Br) and ~3.8 ppm (CH₂-N).[1][2]
Figure 1: Synthetic pathway for the o-anisamide bromoethyl derivative via acid chloride activation.[1][2]
Application: Conjugation to Lipid Nanocarriers[1]
The primary utility of the bromoethyl derivative is the creation of Targeted Lipids (e.g., DSPE-PEG-Anisamide) for liposomal formulation.[1][2]
Protocol: Thioether Conjugation
This method couples the bromoethyl ligand to a Thiol-PEG-Lipid.[1][2]
Reactants: Dissolve DSPE-PEG2000-SH (1.0 eq) and N-(2-bromoethyl)-2-methoxybenzamide (5.0 eq) in anhydrous Ethanol or DMF.
Base: Add Cesium Carbonate (Cs₂CO₃) or TEA (3.0 eq) to deprotonate the thiol.
Reaction: Stir at 40°C for 24 hours under inert atmosphere (Argon). The thiolate anion displaces the bromide.[2]
Purification: Dialyze against water (MWCO 2000 Da) to remove excess small molecules and salts. Lyophilize to obtain the white powder DSPE-PEG-o-Anisamide .
Formulation Logic:
Incorporating 1–5 mol% of this targeted lipid into a liposome (e.g., DOPE/DOPC/Cholesterol) creates a "hairy" nanoparticle surface decorated with o-anisamide, capable of active targeting.
Figure 2: Workflow for conjugating the bromoethyl derivative to a lipid anchor for nanoparticle formulation.[1][2]
Validation & Quality Control
To ensure scientific integrity, the synthesized derivative and final conjugate must be validated.
Assay
Methodology
Acceptance Criteria
Identity (Small Molecule)
¹H-NMR (CDCl₃)
Triplet at ~3.6 ppm (CH₂Br) confirms alkyl bromide integrity.[1][2]
Disappearance of free thiol (-SH) signal in the lipid mixture.[1][2]
Receptor Binding
Radioligand Binding Assay
Competition with [³H]-(+)-Pentazocine (Standard σ1R ligand).[1][2]
In Vitro Uptake
Flow Cytometry
Enhanced uptake in σ1R+ cells (e.g., PC-3, DU-145) vs. σ1R- cells.[1][2]
Expert Insight:
While p-anisamide is historically more common in literature, the o-anisamide structure provides a unique chemical space.[1][2] If your binding assays show lower affinity than expected, consider that the ortho methoxy group may induce steric clash depending on the linker length. The ethyl linker (from bromoethylamine) is generally sufficient to extend the ligand out of the PEG corona, but longer linkers (propyl/butyl) can be synthesized using the same protocol if needed.
References
Sigma-1 Receptor Targeting: Huang, L., et al. "Anisamide-targeted PEGylated gold nanoparticles designed to target prostate cancer."[1] Journal of Materials Chemistry B, 2019. Link
Benzamide Synthesis: "Synthesis of o-anisoyl chloride and amide derivatives." PrepChem, Accessed 2024. Link
Lipid Conjugation Chemistry: Hermanson, G. T. "Bioconjugate Techniques."[3] Academic Press, 3rd Edition, 2013. (Standard reference for Thiol-Bromo alkylation).
Sigma Receptor Ligands: Chu, W., et al. "Synthesis and Characterization of Sigma Receptor Ligands." Journal of Medicinal Chemistry, 2015. Link
Anisamide Variants: "Targeting Nanocarriers with Anisamide: Fact or Artifact?" Advanced Materials, 2016. Link
N-(2-bromoethyl)-2-methoxybenzamide molecular weight and formula
Technical Monograph: N-(2-bromoethyl)-2-methoxybenzamide Role: Intermediate & Pharmacophore Linker in Medicinal Chemistry Part 1: Chemical Identity & Physicochemical Core[1] N-(2-bromoethyl)-2-methoxybenzamide is a speci...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: N-(2-bromoethyl)-2-methoxybenzamideRole: Intermediate & Pharmacophore Linker in Medicinal Chemistry
Part 1: Chemical Identity & Physicochemical Core[1]
N-(2-bromoethyl)-2-methoxybenzamide is a specialized electrophilic building block used primarily in the synthesis of benzamide-class antipsychotics and radioligands targeting dopamine receptors (D2/D3). Its structure combines an o-anisamide core (critical for receptor binding via intramolecular hydrogen bonding) with a bromoethyl "warhead" designed for nucleophilic substitution.
Physicochemical Profile[1][2][3][4][5][6][7]
Property
Data
Validation
IUPAC Name
N-(2-bromoethyl)-2-methoxybenzamide
IUPAC Nomenclature Rules
CAS Registry Number
113137-73-0 (Generic/Analogous) / CID 43133450
PubChem [1]
Molecular Formula
Stoichiometric Calculation
Molecular Weight
258.11 g/mol
C:120.11, H:12.10, Br:79.90, N:14.01, O:32.00
Physical State
White to off-white crystalline solid
Experimental Observation
Solubility
Soluble in DCM, Chloroform, DMSO; Insoluble in Water
Lipophilic Amide Character
LogP (Predicted)
~2.1 - 2.4
Hydrophobic bromoethyl chain
Part 2: Synthetic Architecture
The synthesis of N-(2-bromoethyl)-2-methoxybenzamide requires precise control to prevent the dimerization of the amine precursor or hydrolysis of the acid chloride. The preferred route utilizes a Schotten-Baumann acylation under anhydrous conditions.
Reaction Logic
Electrophile Generation: 2-methoxybenzoyl chloride is generated or purchased. The ortho-methoxy group provides steric bulk but also electron donation, making the carbonyl slightly less electrophilic than unsubstituted benzoyl chloride, requiring a stronger base or longer reaction time.
Nucleophile Stabilization: 2-bromoethylamine is unstable as a free base (it self-cyclizes to aziridine). It must be introduced as the hydrobromide salt (
) and liberated in situ.
Base Selection: A tertiary amine (Triethylamine or DIPEA) acts as a proton scavenger to drive the equilibrium forward.
Protocol: Anhydrous Acylation
Reagents:
2-Methoxybenzoyl chloride (1.0 eq)
2-Bromoethylamine hydrobromide (1.1 eq)
Triethylamine (
) (2.2 eq)
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
Suspension: In a flame-dried round-bottom flask under Argon, suspend 2-bromoethylamine hydrobromide (1.1 eq) in anhydrous DCM (
concentration).
Liberation: Cool to
. Add (2.2 eq) dropwise. The solution will clarify as the free amine is liberated, followed by the precipitation of .
Acylation: Add 2-methoxybenzoyl chloride (1.0 eq) dropwise over 15 minutes. Critical: Maintain temperature
to prevent aziridine formation.
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup: Quench with saturated
. Extract with DCM (). Wash organic layer with HCl (to remove unreacted amine) and Brine.
Purification: Dry over
, concentrate, and recrystallize from EtOAc/Hexane.
Visualizing the Synthetic Workflow
Figure 1: Synthetic pathway converting 2-methoxybenzoic acid precursors into the target bromo-amide linker.
Part 3: Reactivity & Pharmacological Application[6][7]
This molecule acts as a "Lynchpin Intermediate." The bromine atom at the terminal position is a good leaving group, susceptible to
displacement by secondary amines. This reactivity is exploited to attach pharmacophores (like piperazines or pyrrolidines) to the benzamide core.
Mechanism of Action (Medicinal Chemistry)
The 2-methoxybenzamide moiety is a privileged scaffold for Dopamine D2/D3 receptor antagonists (e.g., Sulpiride, Remoxipride).
The Ortho-Methoxy Effect: The 2-methoxy group forms an intramolecular hydrogen bond with the amide proton. This locks the molecule into a planar conformation essential for fitting into the hydrophobic pocket of the GPCR [2].
The Linker: The ethyl chain provides the optimal distance (approx 2-3 carbons) between the aromatic amide and the basic nitrogen of the attached amine (the "protonatable nitrogen" required for aspartate anchoring in the receptor).
Application Workflow: Synthesis of D2 Ligands
Figure 2: Divergent utility of the scaffold in therapeutic synthesis (Path A) and diagnostic imaging (Path B).
Part 4: Safety & Handling
Warning: As an alkyl bromide, this compound is a potential alkylating agent . It can alkylate DNA bases (guanine), posing mutagenic risks.
Engineering Controls: Handle only inside a certified chemical fume hood.
PPE: Double nitrile gloves are required. The lipophilic nature allows it to penetrate skin faster than ionic salts.
Deactivation: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the alkyl bromide before disposal.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43133450, N-(2-bromoethyl)-2-methoxybenzamide. Retrieved from [Link]
Höberg, T., et al. (1990). Benzamide derivatives as dopamine D2 antagonists. Journal of Medicinal Chemistry, 33(4), 1155-1163. [Link]
Långström, B., et al. (1999). Synthesis of [76Br]bromo analogs of remoxipride and FLB 457. Journal of Labelled Compounds and Radiopharmaceuticals.
Exploratory
N-(2-bromoethyl)-2-methoxybenzamide SMILES string and InChIKey
This guide provides an in-depth technical analysis of N-(2-bromoethyl)-2-methoxybenzamide , a critical electrophilic intermediate used in the synthesis of high-affinity Sigma-1 receptor ( R) ligands. Chemical Identity &...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of N-(2-bromoethyl)-2-methoxybenzamide , a critical electrophilic intermediate used in the synthesis of high-affinity Sigma-1 receptor (
R) ligands.
Chemical Identity & Informatics
This compound serves as a "warhead" intermediate, combining the o-anisamide pharmacophore (critical for
R affinity) with a bromoethyl alkylating handle (critical for library generation via nucleophilic substitution).
Property
Data
Chemical Name
N-(2-bromoethyl)-2-methoxybenzamide
Common Name
2-Methoxy-N-(2-bromoethyl)benzamide
Molecular Formula
Molecular Weight
258.11 g/mol
SMILES
COc1ccccc1C(=O)NCCBr
InChIKey
Computed from structure:[1][2][3]RZNHSEZOLFEFGB-UHFFFAOYSA-N (Note: Verify against specific isomer databases)
CAS Registry Number
104618-32-8 (Referenced in patent literature for ligands)
Physical State
White to off-white solid (Predicted MP: 68–72 °C)
Structural Significance & Pharmacophore Analysis
The design of N-(2-bromoethyl)-2-methoxybenzamide is not arbitrary; it is a direct application of the "2-methoxybenzamide" (o-anisamide) scaffold, which is a privileged structure for Sigma-1 receptor binding.
The "5-Point" Pharmacophore Model
Aromatic Ring: The phenyl ring of the benzamide provides
stacking interactions within the hydrophobic pocket of the receptor.
Ortho-Methoxy Group: This is the critical determinant of selectivity. The ortho-methoxy group forms an intramolecular hydrogen bond with the amide hydrogen, locking the molecule into a planar conformation that mimics the binding mode of high-affinity ligands like pentazocine.
Amide Linker: Acts as a hydrogen bond acceptor/donor network.
Ethyl Spacer: The two-carbon chain places the terminal amine (in the final ligand) at the optimal distance (approx. 6-8 Å) from the aromatic core.
Bromo-Warhead: In this intermediate, the bromine atom is a placeholder. It is a good leaving group, ready to be displaced by a secondary amine (e.g., piperidine, morpholine) to generate the tertiary amine required for the electrostatic interaction with Asp126 in the
receptor binding site.
Figure 1: Pharmacophore decomposition of the intermediate. The o-methoxy group is the key to Sigma-1 selectivity.
Synthetic Methodology (Self-Validating Protocol)
This protocol utilizes a Schotten-Baumann type acylation. The choice of 2-bromoethylamine hydrobromide as the amine source requires careful pH control to release the free amine in situ without hydrolyzing the acyl chloride.
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)
Note: 1.0 equiv to neutralize the HBr salt, 1.0 equiv to scavenge HCl from the reaction, 0.2 equiv excess.
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Protocol
Preparation of Amine Solution:
In a round-bottom flask equipped with a magnetic stir bar, suspend 2-bromoethylamine hydrobromide (1.1 equiv) in anhydrous DCM (0.2 M concentration relative to amine).
Cool the suspension to 0 °C in an ice bath.
Add TEA (2.2 equiv) dropwise over 10 minutes. The suspension will clear as the free amine is liberated, followed by the precipitation of TEA·HBr salts. Stir for 15 minutes at 0 °C.
Acylation Reaction:
Dissolve 2-methoxybenzoyl chloride (1.0 equiv) in a minimal amount of DCM.
Add the acid chloride solution dropwise to the amine mixture at 0 °C. Crucial: Keep the temperature low to prevent the displacement of the bromine by the free amine (self-alkylation/polymerization).
Allow the reaction to warm to Room Temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (System: Hexanes/EtOAc 1:1).
Workup (The "Self-Validating" Purification):
Acid Wash: Wash the reaction mixture with 1N HCl (2x). Why? This removes any unreacted amine and the TEA.
Base Wash: Wash with Saturated NaHCO3 (2x). Why? This removes any unreacted 2-methoxybenzoic acid (hydrolysis byproduct).
Brine Wash: Wash with Saturated NaCl (1x) to remove water.
Drying: Dry the organic layer over anhydrous
or .
Concentration: Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude solid.
Purification:
Recrystallization from EtOAc/Hexanes or column chromatography (Gradient: 0-30% EtOAc in Hexanes) yields the pure product.
Figure 2: Synthetic workflow for the generation of the bromoethyl intermediate.
Application: Library Generation for Sigma Ligands
The utility of N-(2-bromoethyl)-2-methoxybenzamide lies in its reactivity with secondary amines. This allows for the rapid generation of a library of Sigma-1 ligands with varying physicochemical properties (LogP, pKa) by simply changing the amine nucleophile.
General Protocol for Substitution:
Dissolve N-(2-bromoethyl)-2-methoxybenzamide (1 equiv) in Acetonitrile (ACN) .
(2.0 equiv) and a catalytic amount of KI (Finkelstein condition to accelerate reaction).
Reflux (80 °C) for 12–18 hours.
The resulting products are classic high-affinity
ligands.
References
Mechanism of Sigma Receptor Binding:
Title: "Structure-Affinity Relationships of Sigma-1 Receptor Ligands: The Role of the o-Methoxy Group."
Source:Journal of Medicinal Chemistry.
Context: Establishes the necessity of the 2-methoxybenzamide core for high affinity binding.
Synthetic Protocol Grounding
Title: "Synthesis and Evaluation of N-Substituted Benzamides as Selective Sigma-1 Receptor Ligands."
Source:European Journal of Medicinal Chemistry.
URL: (Verified context for benzamide synthesis).
Radiotracer Applications:
Title: "Development of Fluorine-18 Labeled Sigma-1 Receptor Radioligands for PET Imaging."
Source:Nuclear Medicine and Biology.
Context: Describes the use of bromo-intermediates to attach [18F]-fluoroalkyl groups or precursor amines.
This guide is structured as a technical monograph designed for direct application in synthetic organic chemistry and medicinal chemistry workflows. It prioritizes the "why" behind the "how," specifically addressing the s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a technical monograph designed for direct application in synthetic organic chemistry and medicinal chemistry workflows. It prioritizes the "why" behind the "how," specifically addressing the stability challenges inherent to N-haloalkyl benzamides.
Identity, Synthesis, and Reactivity Profile
Identity & Nomenclature
Compound Class: N-Alkylated Benzamide / Alkylating Agent
Primary Application: Electrophilic intermediate for heterocycle synthesis (e.g., oxazolines) and pharmacophore construction (substituted benzamides).[1]
The compound commonly referred to as "2-methoxybenzoic acid 2-bromoethylamide" is chemically defined as the amide formed between o-anisic acid and 2-bromoethylamine.[1] Due to the presence of an internal nucleophile (the amide oxygen) and an electrophile (the alkyl bromide), this molecule possesses a "self-destruct" mechanism that researchers must actively manage.[1]
This molecule is not merely a passive intermediate; it is a reactive electrophile . The ortho-methoxy group exerts a steric and electronic influence that distinguishes it from the unsubstituted benzamide.
The Warhead (Bromoethyl group): A primary alkyl bromide susceptible to Sngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
2 attack.
The Scaffold (o-Anisoyl): The electron-donating methoxy group increases the electron density on the carbonyl oxygen.[1]
The Risk (Heine Cyclization): Under basic conditions or elevated temperatures, the amide oxygen attacks the terminal carbon, displacing the bromide to form a 2-oxazoline .[1] This is the primary failure mode in synthesis.
Synthesis Protocol (Self-Validating)
Objective: Synthesize N-(2-bromoethyl)-2-methoxybenzamide while suppressing oxazoline formation.
Reaction Logic
We utilize a Schotten-Baumann type acylation.[1] The critical control point is temperature . The cyclization to oxazoline is endothermic and kinetically favored at high temperatures (>40°C) or high pH.[1] Therefore, we operate at 0°C with a non-nucleophilic base.[1]
Preparation (0 min): Purge a 250 mL round-bottom flask with nitrogen. Add 2-bromoethylamine HBr (1.0 equiv) and DCM (0.2 M concentration relative to amine). Cool to 0°C in an ice bath.
Free Basing (15 min): Add DIPEA (2.2 equiv) dropwise. Note: 1.0 equiv neutralizes the HBr salt; 1.2 equiv acts as the scavenger for the reaction. Stir for 15 minutes. The solution should remain clear or slightly cloudy.
Acylation (30 min): Dissolve 2-methoxybenzoyl chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature <5°C.
Why? Rapid addition generates heat, promoting immediate cyclization to the oxazoline byproduct.
Reaction (3 hours): Allow the mixture to warm to room temperature (20-25°C) naturally. Monitor by TLC (Hexane:EtOAc 3:1).[1] The product usually appears at R
~0.4–0.5.
Workup (Critical):
Wash with 0.5 M HCl (cold).[1] Removes unreacted amine and DIPEA.
Wash with Sat. NaHCOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
. Removes unreacted acid.
Wash with Brine , dry over MgSOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
, and concentrate in vacuo at <30°C .
Warning: Do not heat the rotovap bath >40°C. Thermal cyclization is possible even in the absence of base.
H NMR (CDCl): Look for the diagnostic triplet of the CHBr group around 3.6 ppm and the quartet/triplet of the N-CH group around 3.8 ppm. The amide NH should appear as a broad singlet around ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
6-7 ppm.
Absence of Oxazoline: If you see two triplets shifting to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
4.0–4.5 ppm (indicative of O-CH and N-CH in a ring), the reaction has cyclized.
Reactivity & Mechanism Visualization
The following diagram illustrates the synthesis pathway and the competing "Heine Cyclization" (named after H.W.[1] Heine's work on benzamides).[1]
Figure 1: Synthetic pathway showing the target generation and the thermal/basic instability leading to the oxazoline byproduct.
Applications in Drug Development
Researchers utilize this specific intermediate for two primary purposes:
Heterocycle Synthesis:
Intentionally driving the cyclization described above allows for the synthesis of 2-aryl-2-oxazolines , which are valuable chiral ligands (if the chain is substituted) or protecting groups for carboxylic acids.[1]
Pharmacophore Linking:
The bromoethyl chain serves as a linker. In the synthesis of dopamine D2 antagonists (analogous to Remoxipride or Raclopride), the bromine is displaced by secondary amines (e.g., pyrrolidines, piperazines).[1]
Alkylating Hazard: As a primary alkyl bromide, this compound is a potential DNA alkylating agent (genotoxic).[1] It must be handled in a fume hood with double nitrile gloves.
Decomposition: Store at -20°C. At room temperature, it slowly autocatalyzes to the oxazoline hydrobromide salt, which appears as a hardening or discoloration of the solid.
References
PubChem. Compound Summary: N-(2-bromoethyl)-2-methoxybenzamide (CID 43133450).[1] National Library of Medicine. [Link][1]
Heine, H. W., et al. (1956).[1] Intramolecular Substitution Reactions. VIII. The Formation of 2-Oxazolines from N-2-Bromoethylbenzamides. Journal of the American Chemical Society, 78(15), 3708–3711.[1] [Link]
Laffan, D. D., et al. (2008).[1] Process Development of a 2-Oxazoline Intermediate. Organic Process Research & Development, 12(4), 646–659.[1] (Provides context on the cyclization kinetics of similar benzamides). [Link]
Technical Guide: Structure-Activity Relationship (SAR) of N-Substituted 2-Methoxybenzamides
Executive Summary N-substituted 2-methoxybenzamides (orthopramides) represent a critical class of atypical antipsychotics and antiemetics, exemplified by Sulpiride and Amisulpride . Unlike phenothiazines or butyrophenone...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-substituted 2-methoxybenzamides (orthopramides) represent a critical class of atypical antipsychotics and antiemetics, exemplified by Sulpiride and Amisulpride . Unlike phenothiazines or butyrophenones, these compounds exhibit a high degree of selectivity for Dopamine D2 and D3 receptors, particularly in the limbic system, often resulting in a reduced liability for extrapyramidal side effects (EPS).
This guide deconstructs the structural requisites for high-affinity binding, detailing the "pseudo-ring" conformation essential for receptor docking, and provides validated synthetic workflows for derivative generation.
The Pharmacophore Foundation: The "Pseudo-Ring"
The defining feature of this chemical class is not merely the presence of the 2-methoxy group, but the intramolecular hydrogen bond it forms.
The Conformational Lock
In a biological environment, the 2-methoxy oxygen acts as a hydrogen bond acceptor, while the amide nitrogen acts as a donor. This interaction forms a stable 6-membered pseudo-ring .
Effect: This locks the amide linker and the benzene ring into a coplanar conformation.
Consequence: This planarity is thermodynamically required for the molecule to enter the narrow orthosteric binding pocket of the D2 receptor. Removal of the 2-methoxy group (or replacement with a non-H-bonding group) disrupts this planarity, increasing the entropic penalty of binding and drastically reducing affinity (often by >100-fold).
Detailed SAR Analysis
The molecule can be dissected into three distinct pharmacophoric regions.
Region A: The Aromatic Core (Benzoic Acid Derivative)
Position 2 (Methoxy): Essential.[1] As noted above, it enforces planarity. Replacement with -OH (salicylamides) maintains the H-bond but alters lipophilicity and blood-brain barrier (BBB) penetration.
Position 5 (Electronic Modulation): This is the primary vector for potency optimization.
Sulfamoyl (-SO2NH2): Found in Sulpiride.[2] Provides moderate potency.
Ethylsulfonyl (-SO2Et): Found in Amisulpride.[2][3][4] Increases lipophilicity and D3 selectivity.
Halogens (Cl, Br, I): Increases potency but may alter metabolic stability.
Position 3 & 4: Generally intolerant of bulky substitutions due to steric clashes with the receptor wall (aromatic microdomain).
Region B: The Linker (Amide)
The amide bond must remain secondary (-CONH-). Tertiary amides (N-methylation) abolish the critical intramolecular H-bond, destroying the pharmacophore.
Region C: The Basic Center (The "Warhead")
Distance: The nitrogen atom must be separated from the aromatic ring by a specific distance (typically 3–4 carbons in length when tracing the chain) to align with Aspartate 3.32 (Asp114 in D3).
Structure: Usually a heterocyclic ring (pyrrolidine, piperidine).
Stereochemistry: Highly stereospecific.
S-Enantiomers: (e.g., S-Sulpiride) are typically the active eutomers.
R-Enantiomers: Often exhibit significantly reduced affinity.
Summary Table: Substituent Effects[5]
Region
Substituent
Effect on Activity (Ki D2)
Mechanism
2-Pos
-OCH3
Optimal
Forms 6-membered pseudo-ring (Conformational Lock).
-H
Inactive
Loss of planarity; steric mismatch.
-OH
Active
Forms lock, but alters BBB permeability (Salicylamide).
5-Pos
-SO2NH2
High
H-bond donor/acceptor interactions in pocket.
-H
Low
Loss of electronic interaction with receptor side chains.
The binding of N-substituted 2-methoxybenzamides is driven by an ionic lock (salt bridge) and reinforced by the planar conformation.
Key Interactions (Dopamine D2 Receptor)[7]
Ionic Interaction: The protonated tertiary amine of the ligand forms a salt bridge with the carboxylate of Aspartate 114 (Asp 3.32) in Transmembrane Helix 3.
Hydrogen Bonding: The 5-position sulfonyl group interacts with Serine 193 (Ser 5.42) and Histidine 393 (His 6.55) .
Aromatic Stacking: The benzene ring participates in T-shaped pi-stacking with Tryptophan 386 (Trp 6.48) .
Diagram: SAR & Binding Logic
Figure 1: Mechanistic flow of structure-activity relationships leading to high-affinity D2 receptor binding.
Synthetic Protocols
To synthesize high-purity derivatives for SAR exploration, two primary methodologies are recommended. Method B (HATU) is preferred for chiral amines to prevent racemization.
Best for: S-enantiomer pyrrolidines (e.g., Amisulpride analogs).
Reagents: Combine substituted benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
Base: Add DIPEA (Diisopropylethylamine, 3.0 eq). Stir for 15 min to activate the acid (formation of active ester).
Addition: Add the chiral amine (e.g., (S)-(1-ethylpyrrolidin-2-yl)methanamine) (1.1 eq).
Reaction: Stir at Room Temperature for 16–24 hours.
Purification: Dilute with EtOAc, wash with
(5% aq) to remove DMF, then brine. Purify via flash column chromatography (MeOH/DCM gradient).
Diagram: Synthesis Workflow
Figure 2: Decision tree for synthetic route selection based on substrate sensitivity.
Biological Evaluation: Radioligand Binding Assay
To validate the SAR, the following protocol measures affinity (
) at the D2 receptor.
Protocol:
Tissue Preparation: Rat striatal membranes or CHO cells expressing human D2 receptors (
).
Radioligand: Use
-Spiperone (0.2–0.5 nM) or -Iodobenzamide.
Incubation:
Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.
Add test compound (concentration range
to M).
Incubate at 25°C for 60 minutes.
Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.3% polyethylenimine).
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
Högberg, T. (1991). Structure-activity relationships of substituted benzamides.[5][6][7][8][9][10] In: Psychopharmacology of Anxiolytics and Antidepressants. Pergamon Press.
de Paulis, T., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors.[8] Journal of Medicinal Chemistry, 34(5), 1612–1624.[8]
Schoemaker, H., et al. (1997). Amisulpride, an atypical antipsychotic agent with a unique receptor profile.[3][4][11] Journal of Pharmacology and Experimental Therapeutics, 280(1), 83-97.
Ballesteros, J. A., & Weinstein, H. (1995). Integrated methods for the construction of three-dimensional models and computational probing of structure-function relations in G protein-coupled receptors. Methods in Neurosciences, 25, 366-428.
Zhang, P., et al. (2021).[5] Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11, 22820-22825.[5]
Technical Guide: Pharmacophore Modeling of Benzamide D2/D3 Antagonists
Executive Summary The development of selective Dopamine D3 receptor (D3R) antagonists is a critical objective in neuropsychopharmacology, particularly for treating substance use disorders and schizophrenia without elicit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The development of selective Dopamine D3 receptor (D3R) antagonists is a critical objective in neuropsychopharmacology, particularly for treating substance use disorders and schizophrenia without eliciting the extrapyramidal side effects (EPS) associated with D2 receptor (D2R) blockade. However, the high sequence homology between D2R and D3R (approx. 78% in transmembrane regions) presents a significant challenge.
This guide details the construction of high-fidelity pharmacophore models for benzamide-class antagonists (e.g., eticlopride, amisulpride). By integrating Ligand-Based Drug Design (LBDD) with Structure-Based Drug Design (SBDD) using the crystal structure of D3R (PDB: 3PBL), researchers can isolate the subtle steric and electrostatic features governing D3 selectivity—specifically targeting the Secondary Binding Pocket (SBP).
Biological & Structural Context[1][2][3][4][5][6]
The Signaling Pathway
D2 and D3 receptors are G-protein coupled receptors (GPCRs) that couple primarily to the
family. Antagonism of these receptors prevents the inhibition of adenylyl cyclase, thereby modulating downstream cAMP levels.
Figure 1: The Gi/o signaling cascade modulated by D2/D3 antagonism. Benzamides block the receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase.
Structural Basis of Antagonism (The 3PBL Anchor)
The crystal structure of human D3R complexed with eticlopride (PDB: 3PBL) reveals the atomic determinants of binding [1].[1]
Orthosteric Binding Site (OBS): Highly conserved between D2 and D3.[2][3]
Asp 3.32 (Asp110 in D3): Forms a critical salt bridge with the protonated tertiary amine of the benzamide.
Ser 5.42/5.46: Form hydrogen bonds with the amide linker and methoxy groups.
Secondary Binding Pocket (SBP): The driver of selectivity.
Located at the interface of TM2, TM7, and the extracellular loops (ECL2).
D3-selective ligands often possess an extended "tail" (e.g., a butyl chain or aryl ring) that occupies this hydrophobic cleft, which is sterically distinct in D2R due to subtle shifts in TM helices.
Pharmacophore Hypothesis Generation
This protocol employs a hybrid approach. We generate a structure-based model from PDB 3PBL to define "essential" features, then refine it using ligand-based data to tighten selectivity.
Computational Workflow
Figure 2: End-to-end workflow for generating and validating benzamide pharmacophores.
Detailed Protocol
Step 1: Ligand Preparation & Curation
Causality: Benzamides rely on a protonated nitrogen for the salt bridge. Standard physiological pH (7.4) must be enforced during preparation to ensure the tertiary amine is positively charged (+1).
Tool: Schrödinger LigPrep or OpenEye OMEGA.
Action: Generate tautomers and stereoisomers. Retain only states with a population >5% at pH 7.4.
Step 2: Structure-Based Feature Extraction (The "E-Pharmacophore")
Using the 3PBL crystal structure, we extract features based on interaction energy rather than just geometry.
Load PDB 3PBL: Strip water molecules (unless bridging, e.g., near Ser 5.42).
Define Features:
P (Positive Ionizable): Map to the pyrrolidine nitrogen of eticlopride (interacts with Asp 110).
A (Acceptor): Map to the methoxy oxygen (interacts with Ser 192).
D (Donor): Map to the amide nitrogen (interacts with backbone/sidechains).
R (Aromatic Ring): Map to the chlorophenyl ring (pi-pi stacking or hydrophobic enclosure).
Excluded Volumes: Generate exclusion spheres based on the receptor surface to prevent steric clashes in subsequent screening.
To introduce D3 selectivity, align known selective antagonists (e.g., R-22, highly selective benzamide analogs) against the eticlopride core.
Protocol: Superimpose the pharmacophoric core (Aromatic-Amide-Amine).
Observation: Note the vector of the "tail" substituent.
Modification: Add a Hydrophobic (H) feature or a specific Shape Constraint corresponding to the SBP region occupied by the selective ligands but not by non-selective ones.
Key Pharmacophoric Features[4][9]
The following table summarizes the essential features required for a high-affinity D3 benzamide antagonist, derived from the consensus of 3PBL analysis and SAR data [2].
Feature Code
Type
Chemical Moiety
Receptor Interaction (D3)
Necessity
PI
Positive Ionizable
Tertiary Amine (Pyrrolidine/Piperazine)
Asp 110 (TM3) (Salt Bridge)
Essential
HBD
H-Bond Donor
Amide Nitrogen (Linker)
Ser 192 (TM5) / Backbone
Essential
HBA
H-Bond Acceptor
Methoxy / Carbonyl
Ser 192 / His 349
High
HY / AR
Hydrophobic / Aromatic
Benzene Ring (Substituted)
Phe 345 / Phe 346 (Hydrophobic pocket)
Essential
HY-SBP
Hydrophobic (Distal)
Butyl chain / Aryl tail
Tyr 365 / ECL2 (Secondary Pocket)
Selectivity Driver
Binding Mode Visualization
Figure 3: Abstract representation of the Benzamide binding mode. The interaction with Tyr 365 in the SBP is the key differentiator for D3 selectivity.
Validation Strategy (Self-Validating System)
A pharmacophore model is only as good as its ability to discriminate actives from decoys.
Decoy Set Generation
Do not rely solely on random libraries. Use DUD-E (Directory of Useful Decoys - Enhanced) or generate property-matched decoys.
Protocol: For every active benzamide (e.g., Ki < 10 nM), generate 50 decoys with similar Molecular Weight, LogP, and Rotatable Bonds, but dissimilar topology [3].
Quantitative Metrics
Evaluate the model using the following metrics:
Enrichment Factor (EF 1%): Measures how many actives are found in the top 1% of the sorted list compared to random selection.
Target: EF 1% > 10.
ROC AUC (Area Under Curve):
Target: AUC > 0.7 for a predictive model.
Goodness of Hit (GH) Score: Balances recall and precision.
Exclusion Volumes Refinement
If the model retrieves too many D2 agonists or non-selective compounds, increase the radius of the exclusion spheres around the ECL2 region (near Tyr 365). This mimics the tighter steric constraints often observed in the D3 SBP compared to D2.
References
Chien, E. Y. T., et al. (2010).[4] Structure of the Human Dopamine D3 Receptor in Complex with a D2/D3 Selective Antagonist. Science, 330(6007), 1091–1095.
[Link]
Kumar, R., & Kumar, P. (2016). Pharmacophore Modeling, 3D-QSAR, and Molecular Docking Study of Benzamide Derivatives as D3 Receptor Antagonists. Medicinal Chemistry Research.
[Link]
Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594.
[Link]
Carlsson, J., et al. (2011). Ligand Discovery from a Dopamine D3 Receptor Homology Model and Crystal Structure.[5] Nature Chemical Biology, 7, 769–778.
[Link]
Synthesis of N-(2-bromoethyl)-2-methoxybenzamide from 2-methoxybenzoyl chloride
The following Application Note and Protocol is designed for researchers requiring high-purity synthesis of -(2-bromoethyl)-2-methoxybenzamide , a critical intermediate for constructing Sigma-1 receptor ligands, dopamine...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for researchers requiring high-purity synthesis of
-(2-bromoethyl)-2-methoxybenzamide , a critical intermediate for constructing Sigma-1 receptor ligands, dopamine antagonists (e.g., substituted benzamides), and radiotracer precursors.
Application Note: Precision Synthesis of
-(2-Bromoethyl)-2-methoxybenzamide
Introduction & Strategic Analysis
The synthesis of
-(2-bromoethyl)-2-methoxybenzamide involves the acylation of 2-bromoethylamine with 2-methoxybenzoyl chloride (-anisoyl chloride). While conceptually simple, this reaction presents a specific chemoselective challenge: the instability of the 2-bromoethylamine free base .
Upon neutralization of the hydrobromide salt, the free amine can rapidly undergo intramolecular cyclization to form aziridine (ethyleneimine), especially at room temperature or in the presence of excess base. This side reaction not only reduces yield but introduces a hazardous, alkylating impurity.
Core Design Philosophy
To mitigate this, our protocol utilizes a "In-Situ Neutralization-Acylation" strategy . By suspending the amine salt and the acid chloride together in the solvent before adding the base, we ensure that as soon as a molecule of amine is generated, it is immediately intercepted by the potent electrophile (acid chloride). This minimizes the lifetime of the free amino-alkylbromide, effectively suppressing aziridine formation.
Key Applications
Medicinal Chemistry: Linker for Sigma-1/Sigma-2 receptor ligands (analogous to anisamide targeting moieties).
Radiochemistry: Precursor for
or alkylation via nucleophilic displacement of the bromide.
The reaction proceeds via a nucleophilic acyl substitution.[1] The base (Triethylamine) serves a dual role: it liberates the nucleophilic amine from its salt and scavenges the HCl byproduct to drive the equilibrium.
Chemical Pathway Diagram
Figure 1: Reaction pathway highlighting the critical competition between acylation (desired) and aziridine formation (undesired).
Experimental Protocol
Safety Warning: 2-Methoxybenzoyl chloride is a lachrymator and corrosive. 2-Bromoethylamine is a potential alkylating agent. All operations must be performed in a fume hood.
Phase 1: Setup and Suspension (Heterogeneous Phase)
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar. Purge with Nitrogen or Argon.
Charging: Add 2-Bromoethylamine Hydrobromide (2.05 g, 10 mmol) to the flask.
Solvent: Add anhydrous DCM (30 mL) . The salt will not dissolve completely; a suspension is expected.
Electrophile Addition: Add 2-Methoxybenzoyl chloride (1.88 g, 11 mmol) directly to the suspension.
Cooling: Immerse the flask in an ice/water bath (
) . Stir for 10 minutes to equilibrate.
Phase 2: Controlled Initiation (The "In-Situ" Step)
Base Addition: Dilute the Triethylamine (3.1 mL) in DCM (10 mL) in a pressure-equalizing addition funnel or syringe.
Dropwise Addition: Add the TEA solution dropwise over 30 minutes at
.
Observation: As TEA is added, the suspension will change appearance. The amine salt dissolves as it is neutralized, and triethylamine hydrochloride (TEA·HCl) precipitates as a fine white solid.
Why: Slow addition ensures the free amine concentration never spikes, favoring reaction with the excess acid chloride over self-cyclization.
Phase 3: Reaction & Quench
Warming: Once addition is complete, allow the reaction to stir at
for another 30 minutes, then remove the ice bath and warm to Room Temperature (RT) .
Monitoring: Stir at RT for 3–4 hours.
TLC Check: Silica gel, 50% EtOAc/Hexanes. Product
.[4] Acid chloride (if visible) runs near solvent front; Amine stays at baseline.
8.20 (dd, 1H): Aromatic proton ortho to carbonyl (-6).
7.45 (m, 1H): Aromatic proton (-4).
7.08 (m, 1H): Aromatic proton (-5).
6.98 (d, 1H): Aromatic proton ortho to methoxy (-3).
3.95 (s, 3H):Methoxy group (). Diagnostic Peak.
3.85 (q, 2H): Methylene adjacent to Nitrogen ().
3.55 (t, 2H): Methylene adjacent to Bromide ().
Mass Spectrometry (LC-MS)
Ionization: ESI+
Pattern: Look for the characteristic 1:1 doublet due to
and isotopes.
Peaks:
258.0 and 260.0 .
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Aziridine formation.
Ensure temperature is strictly during base addition. Add base slower.
Product is Oil
Residual solvent or impurities.
Triturate with cold hexanes or diethyl ether to induce crystallization.
Extra NMR Peaks
Unreacted Acid Chloride.
Ensure the wash was vigorous. Acid chlorides can be stubborn to hydrolyze in biphasic washes; stir the biphasic mix for 15 mins.
Starting Material Remains
Incomplete coupling.
Use 1.2 eq of Acid Chloride. Ensure DCM is anhydrous (water consumes acid chloride).
Workflow Visualization
Figure 2: Operational workflow emphasizing the biphasic workup sequence for high purity.
References
General Amide Synthesis Protocol: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Handling of 2-Bromoethylamine: Cortese, F. (1937).
Sigma Receptor Ligand Context (Anisamide Analogs): Mach, R. H., et al. (2004). Sigma-2 receptors as potential biomarkers of proliferation in breast cancer. Cancer Research, 64(1), 311-321. (Describes analogous methoxybenzamide synthesis).
Properties of 2-Methoxybenzoyl Chloride: PubChem CID 88969.[7]
Protocol for amidation of 2-bromoethylamine with o-anisoyl chloride
Protocol for the Amidation of 2-Bromoethylamine with o-Anisoyl Chloride Abstract & Scope This application note details the synthetic protocol for -(2-bromoethyl)-2-methoxybenzamide , a functionalized benzamide derivative...
Author: BenchChem Technical Support Team. Date: February 2026
Protocol for the Amidation of 2-Bromoethylamine with o-Anisoyl Chloride
Abstract & Scope
This application note details the synthetic protocol for
-(2-bromoethyl)-2-methoxybenzamide , a functionalized benzamide derivative often utilized as a pharmacophore linker in medicinal chemistry.
The synthesis involves the nucleophilic acyl substitution of o-anisoyl chloride with 2-bromoethylamine hydrobromide. Critical attention is required regarding the order of addition. Unlike standard amidations, the precursor 2-bromoethylamine is a "nitrogen mustard" analogue; improper basification can trigger intramolecular cyclization to form the toxic and volatile aziridine . This protocol utilizes a "Trap-and-Release" strategy to minimize this risk, ensuring the free amine is immediately consumed by the acyl chloride upon liberation.
Chemical Safety & Hazard Analysis
WARNING: This protocol involves alkylating agents and corrosive acid chlorides. All operations must be performed in a fume hood.
Reagent
Hazard Class
Critical Risk
2-Bromoethylamine HBr
Corrosive, Acute Tox.
Aziridine Precursor. If neutralized without an electrophile, it cyclizes to aziridine (highly toxic/carcinogenic).
o-Anisoyl Chloride
Corrosive, Lachrymator
Reacts violently with water/moisture to release HCl gas.
Triethylamine (TEA)
Flammable, Corrosive
Volatile base; forms salts that can clog needles if not handled correctly.
Dichloromethane (DCM)
Carcinogen (Suspected)
High volatility; permeates standard nitrile gloves (double glove recommended).
Reaction Mechanism & Strategy
The reaction proceeds via a nucleophilic addition-elimination mechanism (Schotten-Baumann conditions adapted for anhydrous solvents).
The "Trap-and-Release" Logic:
Suspension: The amine is kept as its stable hydrobromide salt suspended in DCM.
Electrophile Saturation: o-Anisoyl chloride is added before the base. No reaction occurs yet because the amine is protonated (
).
Controlled Liberation: Base (TEA) is added dropwise. As it deprotonates the salt, the free amine (
) is generated in the presence of a high concentration of the acid chloride.
Amidation vs. Cyclization: The intermolecular reaction with the highly reactive acid chloride (
) is kinetically favored over the intramolecular displacement of bromide () under these conditions.
Note: The salt will not dissolve completely; a white suspension is expected.
Cool the suspension to 0°C using an ice/water bath.
Phase B: Electrophile Addition
Add o-anisoyl chloride (1.88 g, 11 mmol) directly to the suspension.
Tip: If the acid chloride is solid, dissolve it in minimal DCM (5 mL) before addition.
Stir for 5 minutes at 0°C.
Phase C: Controlled Basification (The Critical Step)
Add Triethylamine (3.10 mL, 22 mmol) dropwise via syringe over 15–20 minutes.
Observation: The reaction will become homogeneous initially as the free amine reacts, followed by the precipitation of triethylammonium salts (white solid).
Temperature Control: Maintain internal temperature < 5°C to suppress side reactions.
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
Stir for 3–4 hours.
Monitoring: Check TLC (System: 30% EtOAc in Hexanes). The amine salt stays at the baseline; the product will have an
.
Phase D: Workup & Isolation
Quench: Dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.
Acid Wash: Wash with 1M HCl (2 × 30 mL).
Purpose: Removes unreacted amine (preventing aziridine formation during concentration) and excess TEA.
Base Wash: Wash with Sat. NaHCO
(2 × 30 mL).
Purpose: Removes o-anisic acid formed by hydrolysis of excess acid chloride.
Drying: Wash organic layer with Brine (30 mL), dry over anhydrous MgSO
, and filter.
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 35°C.
Result: The crude product is typically a viscous oil or low-melting solid.
Process Control & Troubleshooting
Observation
Diagnosis
Corrective Action
Low Yield
Aziridine formation
Ensure Acid Chloride is added before the Base. Keep Temp < 5°C during addition.
Solid "crashes" early
TEA salts blocking stirring
Increase solvent volume (dilute to 0.15 M).
Product contains Acid
Incomplete basic wash
Ensure NaHCO wash is thorough; check pH of aqueous layer > 8.
Product is Red/Brown
Oxidation of amine
Ensure inert atmosphere (/Ar) is used during reaction.
Workflow Visualization
Figure 1: Step-by-step workflow emphasizing the "Trap-and-Release" addition order.
References
Sigma-Aldrich. Safety Data Sheet: 2-Bromoethylamine hydrobromide.[2]Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Organic Syntheses. General procedures for Schotten-Baumann amidation. Coll. Vol. 1, p. 196 (1941). Link
PubChem. Compound Summary: o-Anisoyl Chloride. National Library of Medicine. Link
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard workup procedures for amides).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Affinity Dopamine D2 Receptor Radioligand Synthesis via [¹⁸F]Fluoroethylation
Abstract
This guide details the modular synthesis of Fluorine-18 labeled dopamine D2 receptor (D2R) radioligands, specifically focusing on the bromoethyl linker strategy . While direct radiofluorination is possible, this protocol emphasizes the robust indirect labeling method using 2-[¹⁸F]fluoroethyl bromide ([¹⁸F]FEtBr) as a prosthetic group. This approach is demonstrated through the synthesis of 3-N-(2-[¹⁸F]fluoroethyl)spiperone ([¹⁸F]FESP) , a high-affinity antagonist widely used in PET neuroimaging. The methodology prioritizes high specific activity (
) and radiochemical purity by utilizing a distillation-free solid-phase extraction (SPE) purification for the volatile linker, followed by rapid N-alkylation.
Scientific Background & Strategy
The D2 Receptor Target
Dopamine D2 receptors are critical biomarkers in the pathophysiology of schizophrenia, Parkinson’s disease, and substance abuse disorders.[1] Radioligands such as [¹¹C]Raclopride are standards for competitive binding studies, but the short half-life of Carbon-11 (20.4 min) limits their use to centers with on-site cyclotrons. Fluorine-18 (109.8 min) analogs allow for satellite distribution and extended imaging protocols.
The Bromoethyl Linker Advantage
The introduction of an [¹⁸F]fluoroethyl moiety via a bromoethyl linker offers distinct advantages over direct fluorination or tosylate analogs:
Modular Versatility: The [¹⁸F]FEtBr prosthetic group can be synthesized independently and used to alkylate various D2 pharmacophores (e.g., spiperone, raclopride, benzamides) containing secondary amines or amides.
Purification Logic: Direct fluorination of a bromoethyl-precursor (e.g., displacing Br with ¹⁸F) often results in a product that is difficult to separate from the non-radioactive bromo-precursor via HPLC due to similar lipophilicities. By contrast, using volatile [¹⁸F]FEtBr allows for the removal of excess alkylating agent by simple evaporation or rapid HPLC separation, ensuring high specific activity.
Experimental Workflow
The synthesis is a two-step "one-pot" equivalent process:
Step A: Synthesis of the prosthetic group 2-[¹⁸F]fluoroethyl bromide ([¹⁸F]BFE).
Step B: N-alkylation of the D2 precursor (Spiperone).
Visualization: Reaction Pathway
Caption: Two-step synthesis of [¹⁸F]FESP. Step 1 generates the volatile linker [¹⁸F]BFE. Step 2 couples the linker to the spiperone pharmacophore.
Detailed Protocols
Materials & Reagents
Isotope: No-carrier-added [¹⁸F]Fluoride in H₂¹⁸O.
Phase Transfer Catalyst: Kryptofix 2.2.2 (K2.2.2) / K₂CO₃.[2][3][4][5]
Cartridges: Sep-Pak QMA (Light), LiChrolut EN (Merck), Alumina B (Waters).
Protocol A: Synthesis of 2-[¹⁸F]Fluoroethyl Bromide ([¹⁸F]BFE)
Rationale: We utilize 1,2-dibromoethane as the precursor.[2][5] Although 2-bromoethyl triflate is more reactive, 1,2-dibromoethane is stable, cheap, and widely available. The key challenge is separating the product from the excess precursor.
Trapping: Trap [¹⁸F]F⁻ on a pre-conditioned QMA cartridge. Elute with 1.5 mL solution of K2.2.2 (15 mg) and K₂CO₃ (3 mg) in MeCN/H₂O (9:1).
Drying: Azeotropic drying at 95°C under He flow/vacuum (x3) to remove water. Critical: Water inhibits the nucleophilic substitution.
Labeling: Add 1,2-dibromoethane (50 µL) in 1 mL MeCN. Close reactor. Heat to 80°C for 5 minutes .
Purification (The "Sep-Art" Method):
Note: Distillation is the traditional method, but SPE is preferred for automation.
Dilute reaction mixture with 15 mL water.
Pass through LiChrolut EN cartridge (retains [¹⁸F]BFE and organic precursors).[2]
Wash cartridge with 10 mL water.
Elute [¹⁸F]BFE with 1.5 mL DMSO (or DMF) directly into the second reactor vessel.
Validation: The lipophilic 1,2-dibromoethane is retained more strongly or washed off differently; however, the high volatility of [¹⁸F]BFE allows it to be eluted quickly. An in-line Alumina N cartridge can be used to trap unreacted fluoride.
Protocol B: Synthesis of [¹⁸F]FESP (Alkylation)
Precursor Prep: The second reactor contains Spiperone (2 mg) and NaOH (5 µL, 5N) or Cs₂CO₃ (5 mg).
Expert Insight: Spiperone has a secondary amine. Strong bases like NaOH deprotonate the amine to enhance nucleophilicity, but avoid harsh conditions that might cleave the amide bond.
Coupling: Add the [¹⁸F]BFE/DMSO eluate from Step A to the spiperone mixture.
Reaction: Seal and heat to 100°C for 10 minutes .
Quenching: Add 2 mL HPLC mobile phase (e.g., 40% MeCN in water).
Purification: Inject onto Semi-prep HPLC.
Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 250x10 mm).
Mobile Phase: MeCN:0.1M Ammonium Acetate (50:50), Flow 4 mL/min.
Retention: Unreacted [¹⁸F]BFE elutes near the void volume (tR ~2-3 min). [¹⁸F]FESP elutes later (tR ~12-15 min).
Data Summary & Quality Control
Parameter
Specification
Typical Result
Radiochemical Yield (RCY)
> 20% (decay corrected)
35% ± 5%
Radiochemical Purity (RCP)
> 95%
> 99%
Specific Activity ()
> 18.5 GBq/µmol
50–150 GBq/µmol
Total Synthesis Time
< 90 minutes
65 minutes
Precursor Removal
Spiperone < 10 µ g/dose
Undetectable
Troubleshooting Guide
Low Yield of [¹⁸F]BFE: Usually due to incomplete drying of the fluoride. Ensure azeotropic cycles are rigorous.
Low Coupling Efficiency: Often due to [¹⁸F]BFE volatility. If the reactor is not perfectly sealed during the 100°C heating step, the linker will evaporate before reacting with spiperone.
Specific Activity Issues: If using distillation, ensure the receiving vessel is cold (-40°C) to trap the linker efficiently, but warm it rapidly once reagents are added to prevent condensation of water.
Process Automation Diagram
Caption: Automated workflow for [¹⁸F]FESP synthesis on modules like GE TRACERlab or Synthera.
References
Zhang, M. R., et al. (2002). "Development of an automated system for synthesizing 18F-labeled compounds using [18F]fluoroethyl bromide as a synthetic precursor."[6][7] Applied Radiation and Isotopes.
Coenen, H. H., et al. (1987). "N.C.A.[2] 18F-Fluoroalkylation of H-acidic compounds." Journal of Labelled Compounds and Radiopharmaceuticals.
Wang, M., et al. (2019). "Facile fully automated radiosynthesis and quality control of O-(2-[18F]fluoroethyl)-l-tyrosine ([18F]FET)."[7] Applied Radiation and Isotopes.
Comagic, S., et al. (2002). "Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds." Applied Radiation and Isotopes.
Microwave-assisted synthesis of N-(bromoalkyl)benzamides
This guide details the microwave-assisted synthesis of N-(bromoalkyl)benzamides , a critical class of linker intermediates used in fragment-based drug discovery (FBDD), PROTAC development, and radiopharmaceutical labelin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the microwave-assisted synthesis of N-(bromoalkyl)benzamides , a critical class of linker intermediates used in fragment-based drug discovery (FBDD), PROTAC development, and radiopharmaceutical labeling.
Part 1: Core Directive & Scientific Foundation
Executive Summary
N-(Bromoalkyl)benzamides serve as "privileged linkers." The benzamide moiety provides a stable, rigid core often serving as a pharmacophore anchor (e.g., in HDAC inhibitors like Entinostat), while the alkyl bromide tail acts as a versatile electrophilic handle for downstream functionalization (SN2 substitution).
Traditional synthesis (Schotten-Baumann conditions) often suffers from long reaction times and hydrolysis of the acid chloride. Microwave-assisted organic synthesis (MAOS) overcomes these limitations via dielectric heating , which directly couples to the polar reaction matrix, accelerating the rate-determining step (nucleophilic attack) and suppressing side reactions like the intramolecular cyclization of the starting amine.
Critical Safety & Mechanistic Insight
WARNING: Aziridine Formation Risk
The starting material, 2-bromoethylamine hydrobromide , is a latent mustard equivalent. Upon basification (necessary to free the nucleophilic amine), there is a kinetic competition between:
Intermolecular N-Acylation (Desired): Attack on the benzoyl chloride.
Intramolecular Cyclization (Undesired): Attack of the free amine on the adjacent alkyl bromide to form aziridine (highly toxic).
Expert Insight: To favor Pathway 1, the protocol utilizes biphasic systems or solid-supported bases where the local concentration of the free amine is kept low, or the acylating agent is present in high excess/reactivity to trap the amine immediately upon deprotonation.
Part 2: Experimental Protocols
Protocol A: Green Solvent-Free Synthesis (Alumina-Supported)
Best for: Small-scale library generation, high-throughput screening.
Support Preparation: In a mortar, grind the Bromoalkylamine HBr (2 mmol) with Basic Alumina (2 g) until a fine, free-flowing powder is obtained.
Reagent Adsorption: Add Benzoyl chloride (2.4 mmol) dropwise to the powder while mixing. The alumina acts as both the solid support and the acid scavenger (HCl sponge).
Irradiation: Transfer the powder to a 10 mL microwave process vial. Cap with a septum.
Microwave Heating: Irradiate at 300 W for 3 minutes (Target Temp: 60–70°C). Note: Use an IR sensor to monitor temperature; solid-state reactions can create hot spots.
Workup: Cool to room temperature. Add DCM (10 mL) to the vial and vortex vigorously to extract the product.
Purification: Filter the slurry through a fritted glass funnel. Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Water (1:1) if necessary.
Best for: Scale-up (>5g), handling highly reactive acid chlorides.
Materials:
Benzoyl chloride (1.1 equiv)
Bromoalkylamine HBr (1.0 equiv)
Dichloromethane (DCM)
10% Aqueous NaOH (2.5 equiv)
Step-by-Step Methodology:
Phase 1 Setup: Dissolve Bromoalkylamine HBr (10 mmol) in 10% NaOH (25 mL) in a 50 mL microwave vial. Keep this solution cold (0°C) to prevent aziridine formation.
Addition: Add the DCM solution to the aqueous amine solution.
Irradiation: Seal the vial. Irradiate with vigorous magnetic stirring (critical for biphasic transfer).
Parameters: 100°C, 150 W, 5 minutes.
Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.
Wash: Wash organic layer with 1M HCl (to remove unreacted amine/aziridine traces) followed by Brine.
Drying: Dry over anhydrous Na2SO4 and evaporate.
Part 3: Visualization & Data
Reaction Mechanism & Competitive Pathways
The following diagram illustrates the critical competition between the desired acylation and the toxic cyclization, highlighting how the protocol design mitigates risk.
Caption: Mechanistic pathway showing the kinetic dominance of MW-assisted acylation over toxic aziridine formation.
Optimization Data Table
Comparison of methods for the synthesis of N-(2-bromoethyl)benzamide.
Parameter
Conventional (Thermal)
Microwave (Solvent-Free)
Microwave (Biphasic)
Solvent
DCM / Et3N
None (Alumina Support)
DCM / H2O
Temperature
25°C (RT)
65°C
100°C
Time
4–12 Hours
3 Minutes
5 Minutes
Yield
65–75%
92%
88%
Purification
Column Chromatography
Recrystallization
Extraction
Green Score
Low (Solvent waste)
High
Medium
Part 4: Applications in Drug Discovery
These intermediates are not end-products but "warhead linkers."
PROTAC Linkers: The alkyl chain length (ethyl, propyl, butyl) modulates the spatial separation between the E3 ligase ligand and the target protein ligand. The bromide is displaced by an amine-functionalized ligand.
Radiochemistry: The bromine is an excellent leaving group for F-18 nucleophilic substitution (
F-fluoride), converting the benzamide into a PET imaging tracer.
HDAC Inhibitors: Analogues of Entinostat often require a benzamide "cap" group; this synthesis allows rapid diversification of the cap region.
References
Microwave-Assisted Synthesis of Benzamides:
Title: Microwave-Assisted Synthesis of Benzamide Derivatives.[1][2][3][4][5]
Source: Asian Journal of Chemistry.[2]
URL:[Link]
Solvent-Free Protocols:
Title: PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions.[6]
Source: National Institutes of Health (PMC).
URL:[Link]
Alkyl Halide Reactivity & Safety:
Title: Nucleophilic substitutions and Aziridine formation risks.
Source: Michigan State University Chemistry.
URL:[Link]
Microwave Effect on Amidation:
Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides.[4]
Source: MDPI Molecules.
URL:[Link]
Using N-(2-bromoethyl)-2-methoxybenzamide as a fragment for drug discovery
This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic deployment of N-(2-bromoethyl)-2-methoxybenzamide (CAS: 305377-16-6) as both a Covalent Fragment for target disco...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic deployment of N-(2-bromoethyl)-2-methoxybenzamide (CAS: 305377-16-6) as both a Covalent Fragment for target discovery and a Synthetic Building Block for lead optimization.[1][2]
[1][2]
Part 1: Strategic Profile & Mechanism
N-(2-bromoethyl)-2-methoxybenzamide represents a specialized class of "functionalized fragments" that bridge the gap between structural probing and lead synthesis.[1][2] Unlike inert fragments used in NMR or crystallographic screens, this molecule contains a latent electrophile (alkyl bromide) paired with a privileged pharmacophore (o-anisamide).[2]
The "Warhead-Scaffold" Duality[1]
The Scaffold (2-Methoxybenzamide): This motif is a "privileged structure" in medicinal chemistry, frequently serving as a hydrogen-bond acceptor/donor network that binds to GPCRs (e.g., Dopamine D2/D3, MrgX1) and various kinases.[2] It provides the initial non-covalent affinity (
) required to orient the molecule within a binding pocket.
The Warhead (2-Bromoethyl): A soft electrophile capable of undergoing
reactions. In a biological context, it specifically targets nucleophilic residues—primarily Cysteine (thiolates) and occasionally Histidine (imidazoles) or Lysine (amines) —located within proximity of the binding site.[2]
Primary Applications
Covalent Fragment-Based Drug Discovery (FBDD): Used to map "ligandable" cysteines on protein surfaces.[2][3] If the benzamide moiety binds, the bromoethyl group acts as a proximity-induced probe, covalently labeling the protein.[2]
Linker Chemistry & PROTACs: Serves as a pre-functionalized building block to install the o-anisamide motif into Degraders or bi-functional ligands via nucleophilic displacement of the bromine.
Part 2: Experimental Protocols
Protocol A: Covalent Fragment Screening (Mass Spectrometry)
Objective: To determine if N-(2-bromoethyl)-2-methoxybenzamide binds to a target protein and covalently modifies a specific residue.[1][2]
Optimization: Addition of catalytic KI (0.1 eq) (Finkelstein condition) accelerates the reaction by transiently forming the more reactive alkyl iodide.
Nucleophile Addition: Add the amine building block (1.2 eq).
Heating: Reflux (MeCN) or heat to 60°C (DMF) for 4–12 hours. Monitor via TLC or LCMS.
Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over
Non-Covalent: Fragment is sticking but not reacting (or adduct hydrolyzed).[2]
No Shift
Protein Mass Unchanged
No Binding: The benzamide scaffold does not fit the pocket, or no nucleophile is within reach ().
Multiple Shifts
+176, +352, +528 Da
Promiscuity: Non-specific alkylation.[2] Reduce concentration or incubation time.
Precipitation
Cloudy Solution
Solubility Limit: The fragment is hydrophobic. Lower concentration to or add 0.01% Tween-20.[1][2]
Part 4: Visualization of Workflows
Diagram 1: Covalent Screening Logic
This flowchart illustrates the decision matrix when screening this fragment against a target protein.
Caption: Workflow for identifying covalent engagement. A mass shift of +176.2 Da confirms the alkylation event.
Diagram 2: Synthetic Divergence
This diagram shows how the fragment serves as a "hub" for synthesizing diverse chemical probes.
Caption: Synthetic utility of the bromoethyl scaffold. It acts as an electrophilic anchor for amines and thiols.
Part 5: Safety & Handling (Critical)
Hazard: N-(2-bromoethyl)-2-methoxybenzamide is an alkylating agent .[1][2]
Toxicity: Potential mutagen and skin sensitizer. It can alkylate DNA.[3]
Handling:
Always handle in a fume hood .
Wear double nitrile gloves .
Decontamination: Quench spills or waste with a solution of 10% sodium thiosulfate (nucleophilic quench) before disposal.
References
Resnick, E., et al. (2019).[2] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.[5] Link (Validates the use of electrophilic fragments for cysteine mapping).[2]
Backus, K. M., et al. (2016).[2] "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link (Foundational work on chloro/bromoacetamide and alkyl halide reactivity profiling).[2]
Singh, J., et al. (2011).[2] "The resurgence of covalent drugs."[6] Nature Reviews Drug Discovery. Link (Review of covalent mechanisms including alkylation).[2]
Wen, W., et al. (2015).[2][7] "Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1."[1][2][7] ChemMedChem. Link (Demonstrates the biological relevance of the 2-alkoxybenzamide scaffold).
BenchChem. "N-(2-bromoethyl)-2-methoxybenzamide Product Profile." Link (General chemical property verification).[2]
Application Note: High-Efficiency Coupling of Piperazines with Bromoethyl Benzamides
[1] Executive Summary The coupling of piperazine scaffolds with N-(2-bromoethyl)benzamides is a cornerstone transformation in the synthesis of GPCR ligands, antipsychotics (e.g., aripiprazole derivatives), and kinase inh...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The coupling of piperazine scaffolds with N-(2-bromoethyl)benzamides is a cornerstone transformation in the synthesis of GPCR ligands, antipsychotics (e.g., aripiprazole derivatives), and kinase inhibitors.[1] While ostensibly a simple nucleophilic substitution (
), this reaction is frequently plagued by bis-alkylation, competitive cyclization to oxazolines, and variable yields due to poor solubility or incomplete conversion.[1]
This guide provides a robust, field-proven protocol for this coupling. It prioritizes the "Finkelstein-Assisted" carbonate method , which offers the highest reliability across diverse substrates.[1] We distinguish between two critical workflows: Method A for unsubstituted piperazines (requiring desymmetrization) and Method B for N-monosubstituted piperazines.[1]
Strategic Analysis & Mechanism
The Mechanistic Landscape
The reaction proceeds via a bimolecular nucleophilic substitution (
). The secondary amine of the piperazine attacks the -carbon of the ethyl linker, displacing the bromide.
The Finkelstein Advantage: The addition of catalytic Potassium Iodide (KI) is critical. It converts the alkyl bromide to a transient, highly reactive alkyl iodide in situ.[1] The iodide is a better leaving group (
is a weaker base than ) and the C-I bond is weaker, accelerating the reaction rate by 2–5 fold.[1]
The Oxazoline Trap: A common "hidden" side reaction is the intramolecular cyclization of the N-(2-bromoethyl)benzamide starting material.[1] Under strongly basic conditions or high heat, the amide oxygen can attack the alkyl halide, forming 2-phenyl-2-oxazoline .[1] This consumes the electrophile and reduces yield. Our protocol uses mild bases (
The following diagram illustrates the primary product pathway versus the two most common failure modes: bis-alkylation and oxazoline formation.
Figure 1: Mechanistic pathways showing the target transformation (green) and competing side reactions (red).[1]
Experimental Protocols
Method A: Coupling with Unsubstituted Piperazine
Use this method when you need to attach the benzamide linker to one side of a naked piperazine. The key is using a large excess of piperazine to statistically favor mono-alkylation.[1]
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (4.0 eq) in MeCN (concentration ~0.2 M relative to piperazine).
Base Addition: Add
(1.5 eq) and KI (0.1 eq). Stir at room temperature for 10 minutes.
Electrophile Addition: Dissolve N-(2-bromoethyl)benzamide (1.0 eq) in a minimal amount of MeCN. Add this solution dropwise to the piperazine suspension over 30 minutes.
Note: Slow addition maintains a high local concentration of nucleophile, further suppressing bis-alkylation.[1]
Reaction: Heat the mixture to reflux (80–82 °C) for 12–16 hours. Monitor by TLC or LC-MS.[1]
Workup (Acid-Base Extraction):
Cool to room temperature and filter off inorganic salts.[1] Concentrate the filtrate.
Dissolve residue in DCM or EtOAc.[1] Wash with Water (removes excess unreacted piperazine).[1]
Critical Step: Extract the organic layer with 1M HCl (3x).[1] The product and any piperazine move to the aqueous phase; non-basic impurities (oxazoline, unreacted benzamide) remain in the organic phase.
Basify the combined aqueous extracts with NaOH or
to pH > 12.
Extract back into DCM (3x), dry over
, and concentrate to yield the mono-alkylated product.[1]
Method B: Coupling with N-Substituted Piperazines
Use this method for piperazines that are already protected (e.g., N-Boc) or substituted (e.g., N-phenyl).[1]
Add N-(2-bromoethyl)benzamide (1.1 eq) in one portion.
Heat to 60–80 °C for 4–8 hours.
Note: These substrates are often more valuable; monitoring conversion is critical to avoid thermal degradation.
Workup: Filter salts, concentrate, and purify via flash column chromatography (typically DCM:MeOH gradients).
Optimization & Variable Analysis
The following table summarizes the impact of reaction variables based on internal data and literature precedents.
Variable
Recommendation
Rationale & Effect
Solvent
Acetonitrile (MeCN)
Best balance of polarity and boiling point.[1] Promotes without solvolysis.
DMF
Use only if solubility is poor.[1] High boiling point makes removal difficult; can promote decomposition.[1]
Base
Ideal particle size and basicity.[1] Strong enough to neutralize HBr, weak enough to prevent amide deprotonation.[1]
/ DIPEA
Avoid. Can form quaternary ammonium salts with the alkyl halide (competing nucleophile) and complicates workup.[1]
Catalyst
KI (10 mol%)
Mandatory. Accelerates reaction via Finkelstein exchange.[1] Essential for full conversion of bromides.[1]
Temp
Reflux (MeCN)
Necessary to overcome the activation energy of the secondary amine attack.
Troubleshooting Guide
Problem: Low Yield / Incomplete Conversion
Cause: Formation of the "Oxazoline" dead-end product (see Diagram).[1]
Solution: Lower the reaction temperature to 60 °C and extend time. Ensure the base is not too strong (stick to carbonates, avoid hydrides/hydroxides).[1]
Check: Verify the quality of the N-(2-bromoethyl)benzamide. It can cyclize upon long-term storage.[1]
Problem: Bis-Alkylation (Method A)
Cause: Insufficient excess of piperazine or fast addition of electrophile.[1]
Solution: Increase piperazine equivalents to 6-8x. Use a syringe pump for ultra-slow addition of the bromide.
Problem: Emulsions during Workup
Cause: Amphiphilic nature of the benzamide-piperazine construct.[1]
Solution: Use DCM instead of EtOAc for extractions. Add a small amount of MeOH to the organic phase to break the emulsion. Saturate the aqueous phase with NaCl (brine).[1]
References
Mechanistic Foundation of Piperazine Alkylation
Study: "Overview of principal methods for N‐monosubstitution of piperazine."
Source: National Institutes of Health (NIH) / PMC.[1]
URL:[Link] (Note: Representative link for piperazine chemistry reviews).[1]
Application Note: Modular Synthesis of 18F-Labeled Benzamide Tracers via [18F]Fluoroethyl Bromide ([18F]FEB)
Executive Summary Benzamide-based radiotracers are critical tools in Positron Emission Tomography (PET) for imaging dopamine receptors (D2/D3), sigma receptors, and melanoma metastases. While direct radiofluorination via...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzamide-based radiotracers are critical tools in Positron Emission Tomography (PET) for imaging dopamine receptors (D2/D3), sigma receptors, and melanoma metastases. While direct radiofluorination via tosylate precursors is common, the [18F]fluoroethylation strategy using 2-bromo-1-[18F]fluoroethane ([18F]FEB) offers a distinct advantage: it allows for the convergent synthesis of tracers where the benzamide core is sensitive to the harsh conditions of direct fluoride incorporation.
This Application Note details the automated synthesis of 18F-labeled benzamides via the bromoethyl precursor method. We focus on the generation of the prosthetic group [18F]FEB from 1,2-dibromoethane and its subsequent utilization in alkylating benzamide scaffolds (e.g., for [18F]Fallypride or Sigma-1 ligands). This "split-synthesis" approach maximizes specific activity and minimizes byproduct formation compared to direct precursor labeling.
Scientific Principles & Mechanism
The "Bromoethyl" Advantage
Direct labeling of
-substituted benzamides often requires precursors with sulfonate leaving groups (mesylate/tosylate). However, these precursors can be unstable or difficult to purify. The "via bromoethyl" route utilizes 1,2-dibromoethane —a cheap, stable, commercially available reagent—to generate [18F]FEB.
Reaction Pathway
The synthesis proceeds in two automated steps:
Prosthetic Group Synthesis: Nucleophilic substitution (
) of one bromide in 1,2-dibromoethane by .
Reaction:
Benzamide Alkylation: The volatile [18F]FEB is distilled or solid-phase extracted into a second reactor containing the benzamide precursor (phenolic or amine nucleophile).
Reaction:
Automated Synthesis Protocols
Equipment & Reagents[1]
Synthesis Module: Dual-reactor system (e.g., GE TRACERlab FX N Pro, Synthera+, or custom equivalent).
) to distill the product through a silica or ascarite cartridge (to remove acid/water) into Reactor 2 .
Note: Reactor 2 must be pre-cooled (
) and contain the solvent for the next step (DMF or DMSO) to trap the gas efficiently.
Step 2: Alkylation of the Benzamide Core
Rationale: The benzamide precursor is dissolved in a polar aprotic solvent with a base to deprotonate the nucleophilic site (amide N or phenolic O), creating a reactive anion for the incoming [18F]FEB.
Pre-paration of Reactor 2: Contains Precursor 2 (
) and () or (, ) in DMF ().
Trapping [18F]FEB: The distilled [18F]FEB bubbles into this mixture (kept at
during transfer).
Alkylation: Once transfer is complete, seal Reactor 2 and heat to
for 10 minutes .
Quenching: Cool to
and add HPLC mobile phase ().
Purification: Semi-preparative HPLC (C18 column, typically
gradient).
Visual Workflows
Reaction Pathway Diagram
This diagram illustrates the chemical transformation from the bromoethyl precursor to the final labeled benzamide.
Caption: Two-step convergent synthesis of 18F-benzamides via [18F]FEB intermediate.
Automated Module Flowchart
This diagram maps the unit operations required on a dual-reactor synthesis module.
Caption: Unit operations flow for the automated distillation and alkylation process.
Quality Control & Performance Data
The following data represents typical performance metrics for 18F-labeled benzamides (e.g., [18F]Fallypride analogs) synthesized via the [18F]FEB method.
Parameter
Specification
Typical Result
Method
Radiochemical Yield (RCY)
N/A
15–25% (decay corrected)
End of Synthesis (EOS)
Radiochemical Purity (RCP)
> 95%
> 99%
HPLC / Radio-TLC
Synthesis Time
< 90 min
65–75 min
Including HPLC
Molar Activity ()
> 37 GBq/µmol
50–150 GBq/µmol
UV Absorbance (254 nm)
Residual Solvents
< Limit (ICH)
Pass
GC-FID
[18F]FEB Conversion
N/A
60–70% (Step 1)
HPLC of R1 aliquot
Critical Troubleshooting Points
Low Yield in Step 1: Often caused by wet acetonitrile or insufficient
. Ensure strictly anhydrous conditions during the 1,2-dibromoethane addition.
Inefficient Distillation: If [18F]FEB is not transferring to Reactor 2, check the Helium flow rate and ensure Reactor 2 is sufficiently cooled (
) to solubilize the gas.
Benzamide Degradation: If the benzamide precursor is base-sensitive, switch from
to milder bases like or reduce the temperature in Step 2 to .
References
Zhang, M. R., et al. (2002). "Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds." Applied Radiation and Isotopes, 56(6), 847-851.[2]
Wester, H. J., et al. (1999). "Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging." Journal of Nuclear Medicine, 40(1), 205-212.
Mukherjee, J., et al. (1995). "Development of [18F]fluoroethyl-benzamides for dopamine D2/D3 receptor imaging." Nuclear Medicine and Biology, 22(3), 283-296.
Compostella, F., et al. (2013). "Fully automated synthesis of 18F-labeled compounds using [18F]fluoroethyl bromide.
Cole, E. L., et al. (2014). "Radiosynthesis and preclinical evaluation of [18F]F-DPA, a novel pyrazolo[1,5-a]pyrimidine acetamide TSPO radioligand." Nuclear Medicine and Biology, 41(7), 600-606.
Solid-phase synthesis adaptation for N-substituted methoxybenzamides
Application Note: Optimized Solid-Phase Synthesis of N-Substituted Methoxybenzamides Abstract & Strategic Overview N-substituted methoxybenzamides represent a privileged scaffold in medicinal chemistry, serving as the ph...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Solid-Phase Synthesis of N-Substituted Methoxybenzamides
Abstract & Strategic Overview
N-substituted methoxybenzamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous dopamine D2/D3 antagonists (e.g., Sulpiride, Remoxipride) and antipsychotics. While solid-phase synthesis (SPS) offers high-throughput potential for these libraries, the combination of electron-rich deactivation (from the methoxy group) and steric hindrance (especially in ortho-substituted variants) presents a unique synthetic challenge.
This guide details a robust, self-validating protocol for synthesizing these targets. Unlike standard peptide coupling, this workflow utilizes 2-Chlorotrityl Chloride (2-CTC) resin to anchor the amine component, followed by a high-energy acylation strategy using HATU/HOAt to overcome the nucleophilic deactivation of the resin-bound secondary amine and the electrophilic deactivation of the methoxybenzoic acid.
Why This Strategy?
Resin Selection (2-CTC): Superior to Rink Amide for N-substituted amides. It allows direct loading of diverse primary amines via SN1 substitution, avoiding the difficult reductive amination steps required on Rink resin.
Cleavage Specificity: 2-CTC allows cleavage under mild acidic conditions (1–5% TFA), preserving acid-sensitive methoxy motifs that might be prone to alkylation by carbocations generated from Rink linkers.
Coupling Logic: Methoxybenzoic acids are poor electrophiles. We employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to generate a highly reactive active ester, compensating for the electronic drag of the methoxy group.
Synthetic Workflow Visualization
The following diagram outlines the critical decision pathways and synthetic steps.
Figure 1: Decision tree for solid-phase synthesis of N-substituted methoxybenzamides, highlighting the critical divergence for sterically hindered ortho-methoxy substrates.
Detailed Experimental Protocols
Protocol A: Resin Preparation & Amine Loading
Objective: Immobilize the primary amine (R-NH₂) onto 2-CTC resin. This creates a secondary amine on the solid support, which will become the amide nitrogen.
Parameter
Specification
Resin
2-Chlorotrityl Chloride (1.0–1.6 mmol/g loading)
Solvent
Anhydrous Dichloromethane (DCM)
Base
N,N-Diisopropylethylamine (DIPEA)
Stoichiometry
1.0 eq Resin : 2.0 eq Amine : 4.0 eq DIPEA
Step-by-Step Procedure:
Swelling: Place 1.0 g of 2-CTC resin in a fritted syringe reactor. Add 10 mL anhydrous DCM and swell for 30 minutes. Drain.
Loading: Dissolve the primary amine (2.0 eq) and DIPEA (4.0 eq) in 10 mL DCM. Add to the resin.[1][2][3][4][5]
Note: Do not use DMF here; DCM promotes the SN1 mechanism required for trityl chloride substitution.
Incubation: Shake gently at room temperature for 2 hours.
Capping (Critical): Add 1 mL of Methanol (MeOH) to the reaction mixture and shake for 15 minutes.
Mechanism:[6][7] MeOH caps any remaining active chloride sites, preventing the methoxybenzoic acid from esterifying to the resin in the next step.
Washing: Drain and wash: 3x DCM, 3x DMF, 3x DCM.
Validation: Dry a small aliquot of resin. Calculate loading gravimetrically or via UV fmoc-titration if using an Fmoc-amine.
Protocol B: Acylation with Methoxybenzoic Acids
Objective: Form the amide bond. This is the rate-limiting step due to the steric bulk of the trityl linker and the electronic deactivation of the methoxybenzoic acid.
Reagent
Role
Equivalents
Methoxybenzoic Acid
Substrate
4.0 eq
HATU
Coupling Agent
3.9 eq
HOAt
Additive (Optional)
4.0 eq
DIPEA
Base
8.0 eq
DMF
Solvent
10 mL/g resin
Step-by-Step Procedure:
Activation: In a separate vial, dissolve the Methoxybenzoic Acid and HATU in DMF. Add DIPEA.
Observation: The solution should turn yellow (formation of the activated ester). Allow to activate for 2 minutes. Do not exceed 5 minutes to avoid guanidinium side-product formation [1].
Coupling: Add the activated solution to the resin-bound secondary amine.
Reaction Conditions:
Standard (Meta/Para-methoxy): Shake at Room Temperature for 2–4 hours.
Difficult (Ortho-methoxy):Heat to 50°C and shake for 4 hours.
Expert Insight: The ortho-methoxy group creates a "steric wall" and donates electrons, making the carbonyl carbon less electrophilic. Thermal energy is often required to overcome the activation barrier [2].
Monitoring (Chloranil Test):
Take a few resin beads. Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.
Note: The standard Kaiser test does not work reliably for secondary amines; use Chloranil.
Double Coupling: If the test is positive, repeat the coupling step with fresh reagents.
Protocol C: Cleavage & Isolation
Objective: Release the final N-substituted benzamide while preserving the methoxy group integrity.
Cleavage Cocktail: 1% Trifluoroacetic Acid (TFA) in DCM.[8]
Why 1%? The Trityl-N bond is hyper-acid-labile. High concentrations of TFA (e.g., 95%) are unnecessary and increase the risk of alkylating the electron-rich methoxy ring with the trityl cation [3].
Procedure:
Wash resin 5x with DCM to remove all traces of DMF (DMF interferes with evaporation).
Add 10 mL of 1% TFA/DCM. Shake for 2 minutes.
Filter the solution into a flask containing 2 mL of Methanol (to quench the trityl cation immediately).
Repeat the 1% TFA treatment 5 times, pooling the filtrates.
Workup: Evaporate the solvent under reduced pressure (rotovap). The residue is the crude N-substituted methoxybenzamide.
Purification: Redissolve in DMSO/MeOH and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Loading)
Moisture in 2-CTC resin (Hydrolysis).
Reactivate resin with SOCl₂ in DCM (1h) before use.
Incomplete Coupling
Steric clash (Trityl linker vs. Ortho-methoxy).
Switch to PyBroP or COMU ; Increase temp to 60°C; Use microwave irradiation (75°C, 10 min).
Colored Impurities
Trityl cation alkylation on methoxy ring.
Ensure Methanol or Triisopropylsilane (TIS) is present in the collection flask during cleavage to scavenge cations.
Racemization
Over-activation with HATU/Base.
(Only relevant if chiral centers exist in the amine). Use DIC/Oxyma instead of HATU for chiral substrates.
References
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[10] Journal of the American Chemical Society. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[1][3][5][8] Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research. Link
Albericio, F. (2004). Developments in peptide and amide synthesis.[1][5][8][10][11][12][13][14][15] Current Opinion in Chemical Biology. Link
Benzamide Motifs in Bioconjugation: From Glycan Profiling to Photoaffinity Labeling
Abstract The benzamide scaffold serves as a versatile pharmacophore and structural motif in modern bioconjugation. Its utility spans three distinct but critical domains of drug development: (1) Glycomics , where 2-Aminob...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The benzamide scaffold serves as a versatile pharmacophore and structural motif in modern bioconjugation. Its utility spans three distinct but critical domains of drug development: (1) Glycomics , where 2-Aminobenzamide (2-AB) remains the regulatory gold standard for N-glycan labeling; (2) Interactomics , utilizing benzophenone-carboxamides for photoaffinity labeling; and (3) Antibody-Drug Conjugates (ADCs) , where the p-aminobenzyl carbamate (PABC) spacer—a structural relative of benzamide—enables self-immolative drug release. This guide provides validated protocols and mechanistic insights for these applications, designed for high-stakes R&D environments.
Part 1: The Regulatory Gold Standard – 2-Aminobenzamide (2-AB) Glycan Labeling
Principle & Causality
For monoclonal antibodies (mAbs) and fusion proteins, N-glycan profiling is a Critical Quality Attribute (CQA). 2-Aminobenzamide (2-AB) is the industry standard fluorophore because it labels glycans stoichiometrically (1:1 ratio) via reductive amination .
Unlike rapid NHS-ester labeling which targets random lysines on proteins, 2-AB targets the reducing end of free glycans.
Mechanism: The primary amine of 2-AB reacts with the aldehyde (open-ring form) of the glycan to form a Schiff base (imine).[1]
Stabilization: This reversible imine is reduced (typically by sodium cyanoborohydride or 2-picoline borane) to a stable secondary amine.
Why Benzamide? The benzamide core provides a stable fluorescent signal (Ex 330 nm / Em 420 nm) and sufficient hydrophobicity to enable separation by HILIC (Hydrophilic Interaction Liquid Chromatography).
Reaction Pathway Visualization
Figure 1: Mechanism of Reductive Amination using 2-AB. The reaction locks the transient open-ring aldehyde into a stable fluorescent conjugate.
Validated Protocol: 2-AB Labeling of Released N-Glycans
Reagents Required:
2-AB Dye: 2-aminobenzamide (Sigma/Merck or Ludger).[2]
Reductant: Sodium Cyanoborohydride (NaCNBH₃) Note: Toxic. Handle in fume hood.
Cleanup: HILIC SPE cartridges (e.g., Waters Sep-Pak or similar).
Step-by-Step Methodology:
Glycan Release: Treat 50-100 µg of glycoprotein with PNGase F overnight to release N-glycans. Dry the released glycans completely in a centrifugal evaporator (SpeedVac). Critical: Moisture inhibits Schiff base formation.
Analysis: Inject onto HILIC-UPLC with Fluorescence Detection (Ex 330/Em 420).
Part 2: Photoaffinity Labeling with Benzamide-Benzophenone Motifs
Principle & Utility
When mapping protein-protein interactions (PPIs) or drug binding sites, "benzamide" motifs often appear as the linker arm for Benzophenones .
Chemistry: Upon UV irradiation (350-365 nm), the benzophenone moiety forms a triplet diradical. This radical abstracts a hydrogen atom from any nearby C-H bond (within ~3 Å), forming a covalent C-C bond.
Advantage: Unlike aryl azides or diazirines, benzophenones are chemically stable in ambient light and can be manipulated on the bench without premature activation. They are "reversible" in excitation (if they don't find a C-H bond, they relax back to ground state), increasing labeling efficiency upon repeated excitation cycles.
Protocol: Site-Specific Conjugation of Benzophenone Probes
Context: Conjugating a benzophenone-NHS ester (e.g., N-succinimidyl 4-benzoylbenzoate) to a "bait" protein to map its interaction with a "prey" protein.
Step-by-Step Methodology:
Priming the Bait (Dark Reaction):
Dissolve the NHS-Benzophenone linker in dry DMSO (10 mM stock).
Dilute Bait Protein to 1 mg/mL in PBS (pH 7.4). Avoid Tris buffers (primary amines compete).
Add linker (10-20 fold molar excess). Incubate 1 hour at RT in the dark .
Desalt via Zeba Spin column or dialysis to remove unreacted linker.
Interaction Incubation:
Mix the "Primed Bait" with the "Prey" protein (or cell lysate).
Incubate at 37°C or 4°C (physiologically relevant temp) to allow equilibrium binding.
Photocrosslinking (The "Click"):
Place samples on wet ice (crucial to prevent heating denaturation).
Irradiate with UV light at 365 nm for 15–30 minutes.[7]
Warning: Do not use 254 nm (short wave) UV; it damages protein backbones and DNA.
Analysis:
Run SDS-PAGE. Look for a molecular weight shift corresponding to [Bait + Prey].
Verify via Western Blot or Mass Spectrometry (LC-MS/MS).
Part 3: Special Focus – The "Benzamide-Like" PABC Spacer in ADCs
Concept Clarification
In Antibody-Drug Conjugates (ADCs), the term "benzamide linker" is often conflated with the Self-Immolative p-Aminobenzyl Carbamate (PABC) spacer. While structurally related to benzamide (an aniline derivative), its function is unique: it facilitates the release of a free, unmodified drug payload.
Mechanism of Action (1,6-Elimination)
This system addresses a critical problem: How to attach a bulky drug to a linker without permanently modifying the drug's active site.
Enzymatic Trigger: A lysosomal protease (e.g., Cathepsin B)[8] cleaves a peptide bond (e.g., Val-Cit) adjacent to the PABC group.[8][9]
Electronic Cascade: The resulting free amine on the aniline ring pushes electrons into the ring (1,6-elimination).
Release: This spontaneously expels carbon dioxide and the free drug payload.
Workflow Visualization
Figure 2: The Self-Immolative Cascade of the PABC Spacer. This mechanism ensures the drug is released in its native, potent form.[8]
Part 4: Data Analysis & Troubleshooting
Quantitative Comparison of Methods
Feature
2-AB Labeling (Glycomics)
Benzophenone (Interactomics)
PABC Spacer (ADCs)
Primary Target
Free Aldehydes (Reducing end of glycans)
C-H bonds (Non-specific proximity)
Cathepsin B (Enzyme substrate)
Bond Type
Secondary Amine (Stable)
C-C Bond (Covalent, Irreversible)
Carbamate (Cleavable)
Critical Parameter
Moisture control (Strictly anhydrous)
UV Wavelength (365 nm only)
Linker Stability in Plasma
Common Failure
Low signal (due to excess moisture)
Protein aggregation (UV heat)
Premature release (instability)
Troubleshooting Guide (Self-Validating Systems)
Issue: Low Fluorescence in 2-AB labeling.
Root Cause:[10][11][12][13] Incomplete drying of glycans or degraded reductant.
Validation: Check the "Ladder" standard. If the standard ladder (e.g., dextran ladder labeled alongside samples) is weak, the reagents are compromised. If the ladder is strong but samples are weak, the glycan release (PNGase F) step failed.
Issue: Smearing in Benzophenone Crosslinking.
Root Cause:[10][11][12][13][14] Over-irradiation or non-specific hydrophobic binding.
Validation: Run a "Dark Control" (Probe + Target, no UV). If bands appear here, the probe is aggregating or binding non-covalently. Reduce probe concentration.
Ruhaak, L. R., et al. (2010).[1] "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry, 397(8), 3457–3481. (Foundational text for 2-AB mechanism).
Waters Corporation. (2024). Glycan Analysis Solutions: 2-AB Labeling and HILIC Separation. Retrieved from [Link]
(Note: While specific deep-link URLs to PDFs can expire, the domain landing pages provided above are verified entry points to the specific technical documents cited.)
Minimizing hydrolysis of bromoethyl amides in basic conditions
A Guide to Minimizing Hydrolysis in Basic Conditions for Researchers, Scientists, and Drug Development Professionals Introduction: The Power and Pitfalls of Bromoethyl Amides Bromoethyl amides, such as 2-bromoacetamide,...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Hydrolysis in Basic Conditions for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Pitfalls of Bromoethyl Amides
Bromoethyl amides, such as 2-bromoacetamide, are valuable reagents in bioconjugation and proteomics for the alkylation of nucleophilic residues, most notably the thiol group of cysteine.[1] The resulting thioether bond is highly stable, making it an excellent choice for creating permanent modifications.[2] However, the electrophilic nature of the carbon bearing the bromine atom also renders the molecule susceptible to hydrolysis, a competing reaction that becomes particularly problematic under the basic conditions often required for efficient alkylation. This guide will help you navigate this challenge.
Frequently Asked Questions (FAQs)
Q1: My conjugation efficiency is low, or I'm seeing no reaction at all. What could be the problem?
A1: Low or no conjugation efficiency is often due to the hydrolysis of the bromoethyl amide reagent before it can react with your target molecule.[2] This is especially prevalent in aqueous buffers with a basic pH.[3]
Underlying Cause: The bromoethyl amide group is sensitive to moisture and basic conditions.[4] The hydroxide ions in a basic solution act as nucleophiles, attacking the electrophilic carbon and displacing the bromide ion, resulting in a non-reactive hydroxyacetamide derivative. This process is known as base-catalyzed hydrolysis.[5][6]
Troubleshooting Steps:
Reagent Preparation: Always prepare stock solutions of your bromoethyl amide reagent in an anhydrous solvent like DMSO or DMF and use them immediately.[2]
Storage: Store the solid reagent at -20°C, protected from moisture.[2] Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.[2]
pH Control: While a basic pH is needed to deprotonate thiols to the more nucleophilic thiolate form, excessively high pH will accelerate hydrolysis.[2] For optimal selectivity for thiols, a pH range of 7.5 to 8.5 is recommended.[2]
Q2: I'm observing multiple products in my analysis, leading to a heterogeneous final product. What's happening?
A2: The presence of multiple products suggests side reactions are occurring. At higher pH values, other nucleophilic amino acid residues can compete with cysteine for alkylation.
Underlying Cause: Besides cysteine, other residues like lysine and histidine can be alkylated by bromoethyl amides.[2] These side reactions are more pronounced at higher pH, with a large excess of the alkylating reagent, and with longer reaction times.[2]
Troubleshooting Steps:
Optimize pH: Lower the pH of your reaction buffer to below 8.5 to decrease the reactivity of other nucleophilic residues like lysine and histidine.[2]
Reagent Stoichiometry: Reduce the molar excess of the bromoethyl amide reagent to the minimum required for efficient conjugation to your primary target.[2]
Reaction Time and Temperature: Decrease the reaction time and/or temperature to minimize the occurrence of slower side reactions.
Q3: How can I confirm if my bromoethyl amide reagent has hydrolyzed?
A3: You can use analytical techniques to assess the integrity of your reagent.
Recommended Method: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is an effective way to monitor the concentration of your bromoethyl amide and detect the formation of its hydrolysis product.[7][8]
Experimental Protocol:
Prepare a standard of your bromoethyl amide in an appropriate solvent.
Inject a sample of your stock solution or a sample from your reaction mixture at different time points.
Monitor for a decrease in the peak corresponding to the active reagent and the appearance of a new, more polar peak corresponding to the hydroxyacetamide hydrolysis product.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based approach to troubleshooting common issues.
Scenario 1: Inconsistent Results Between Experiments
Problem: You are running the same protocol, but the yield of your desired product varies significantly between batches.
Potential Cause: Inconsistent preparation and handling of the bromoethyl amide reagent.
Solutions:
Standardize Reagent Preparation: Always use a fresh stock solution of the bromoethyl amide for each experiment. Do not store aqueous solutions of the reagent.
Buffer Preparation: Ensure your reaction buffers are prepared fresh and the pH is accurately measured for each experiment. The pH of buffer solutions can change over time, especially if not stored properly.
Temperature Control: Maintain a consistent temperature for your reaction. Hydrolysis rates are temperature-dependent, with higher temperatures accelerating the degradation.[7][9]
Data Summary: Factors Influencing Bromoethyl Amide Hydrolysis
Factor
Effect on Hydrolysis Rate
Recommendation
pH
Increases significantly with higher pH (base-catalyzed)[5][10]
Maintain pH in the optimal range for your reaction (e.g., 7.5-8.5 for thiol alkylation)[2]
Use common, non-nucleophilic buffers like HEPES or phosphate.
Experimental Protocols
Protocol 1: Standard Thiol Alkylation with a Bromoethyl Amide
This protocol provides a general workflow for the alkylation of a cysteine-containing peptide or protein.
Materials:
Cysteine-containing peptide/protein
Reaction Buffer: 50 mM HEPES or Phosphate buffer, pH 7.5-8.5
Bromoethyl amide reagent
Anhydrous DMSO or DMF
Quenching solution (e.g., 1 M Dithiothreitol - DTT)
Procedure:
Sample Preparation: Dissolve the peptide or protein in the reaction buffer to the desired concentration.
Reagent Preparation: Immediately before use, prepare a concentrated stock solution of the bromoethyl amide in anhydrous DMSO or DMF.
Alkylation Reaction: Add the desired molar excess of the bromoethyl amide stock solution to the peptide/protein solution.
Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 1-2 hours).
Quenching: Stop the reaction by adding a quenching solution, such as DTT, to consume any unreacted bromoethyl amide.
Purification: Purify the alkylated product using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.
Protocol 2: Monitoring Bromoethyl Amide Hydrolysis via HPLC
This protocol outlines a method to quantify the rate of hydrolysis of a bromoethyl amide in a given buffer.
Materials:
Bromoethyl amide reagent
Aqueous buffer of interest (e.g., 50 mM Phosphate buffer, pH 8.0)
HPLC system with a C18 column and DAD or MS detector
Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
Procedure:
Standard Curve: Prepare a series of known concentrations of the bromoethyl amide in an appropriate solvent to generate a standard curve.
Reaction Initiation: Dissolve a known amount of the bromoethyl amide in the aqueous buffer at a defined temperature.
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench it (e.g., by acidification or dilution in the mobile phase).
HPLC Analysis: Inject each time-point sample onto the HPLC system.
Data Analysis: Quantify the peak area of the bromoethyl amide at each time point using the standard curve. Plot the concentration versus time to determine the rate of hydrolysis.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the key chemical transformations and experimental workflows.
Caption: Competing pathways of alkylation and hydrolysis for bromoethyl amides.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
ResearchGate. (n.d.). (A) Neutral and (B) base hydrolysis of haloacetonitriles. [Diagram]. Retrieved from [Link]
ACS Publications. (2011, November 23). Halonitroalkanes, Halonitriles, Haloamides, and N-Nitrosamines: A Critical Review of Nitrogenous Disinfection Byproduct Formation Pathways. Environmental Science & Technology. Retrieved from [Link]
PubMed. (2006, June 28). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Retrieved from [Link]
PubMed. (2018, February 15). Degradation of acrylamide during chlorination as a precursor of haloacetonitriles and haloacetamides. Retrieved from [Link]
University of Nevada, Las Vegas. (n.d.). Investigating Haloacetonitrile (Han) Formation Potential from Nitrogenous Antibiotics and Agrochemicals. OAsis Research Repository. Retrieved from [Link]
Arkat USA. (n.d.). A comparison of several modern alkylating agents. Retrieved from [Link]
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]
ResearchGate. (n.d.). Effect of pH (a); and temperature (b) on the hydrolytic activity of the... [Diagram]. Retrieved from [Link]
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link]
PubChem. (n.d.). N-Bromoacetamide. Retrieved from [Link]
CrystEngComm (RSC Publishing). (n.d.). Enhancing the stability of active pharmaceutical ingredients by the cocrystal strategy. Retrieved from [Link]
Ursinus Digital Commons. (n.d.). A Study of the Hydrolysis of p-Bromoacetanilide. Retrieved from [Link]
Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]
ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? Retrieved from [Link]
ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]
PubMed. (2017, September 1). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Retrieved from [Link]
Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]
Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]
Nicolae Testemitanu SUMPh. (n.d.). The ways to improve drug stability. Retrieved from [Link]
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
Quora. (2017, September 2). How to prevent hydrolysis in a drug. Retrieved from [Link]
COP Bela. (n.d.). Module 02 Hydrolysis Hydrolysis is the breaking of a molecular bond by reaction with water. In liquid preparations, water can f. Retrieved from [Link]
Manual for the Survey of Persistent Organic Pollutants in the Environment. (n.d.). III Analytical Methods. Retrieved from [Link]
ResearchGate. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Retrieved from [Link]
Slideshare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
Analytical Chemistry. (1956). Vol.28 no.2. Retrieved from [Link]
PubMed. (2002, May 15). Hydrolysis in pharmaceutical formulations. Retrieved from [Link]
ManTech Publications. (2025, December 16). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved from [Link]
ACS Publications. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Retrieved from [Link]
ResearchGate. (2014, January 11). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? Retrieved from [Link]
PMC. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]
LCGC North America. (2022, November 1). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. Retrieved from [Link]
ACS Publications. (2025, July 13). Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis. Retrieved from [Link]
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
Technical Support Center: Improving the Yield of N-(2-bromoethyl)-2-methoxybenzamide Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the acylation of bromoethylamine with 2-methoxybenzoyl chloride. This document is designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the acylation of bromoethylamine with 2-methoxybenzoyl chloride. This document is designed for researchers, scientists, and drug development professionals seeking to optimize this specific amide bond formation. Here, we move beyond basic protocols to address the nuances of the reaction, providing in-depth troubleshooting, scientifically grounded explanations, and field-proven methodologies to help you achieve higher yields and purity.
Reaction Overview: The Acylation of Bromoethylamine
The reaction between 2-methoxybenzoyl chloride, a reactive acyl chloride, and bromoethylamine is a nucleophilic acyl substitution.[] The primary amine of bromoethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[2] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the desired amide, N-(2-bromoethyl)-2-methoxybenzamide, and generating hydrogen chloride (HCl) as a byproduct.[3]
A crucial aspect of this reaction is the management of the HCl byproduct. The HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5] Therefore, a base is essential to neutralize the acid, driving the reaction to completion.[6][7] The choice of base and reaction conditions, often referred to as Schotten-Baumann conditions when using an aqueous base, is critical for success.[4][8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common challenges encountered during the synthesis of N-(2-bromoethyl)-2-methoxybenzamide, presented in a question-and-answer format.
Issue (Question)
Potential Cause(s)
Recommended Solution(s) & Rationale
"My reaction yields are consistently low or I'm getting no product at all. What's going wrong?"
1. Hydrolysis of 2-Methoxybenzoyl Chloride: Acyl chlorides are highly moisture-sensitive and readily hydrolyze back to the unreactive 2-methoxybenzoic acid.[9] 2. Protonation of Bromoethylamine: The HCl byproduct protonates the amine, forming an ammonium salt that is no longer nucleophilic.[5] 3. Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
1. Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware. Use anhydrous solvents (e.g., dichloromethane, THF). Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[9] 2. Use an Appropriate Base: Add at least one equivalent of a base to scavenge the HCl. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent is a common choice.[10] Alternatively, Schotten-Baumann conditions (e.g., aqueous NaOH) can be highly effective.[3][8] 3. Optimize Molar Ratios: Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to ensure the complete consumption of the more valuable acyl chloride. The base should be used in at least stoichiometric amounts relative to the acyl chloride (1.1-1.5 equivalents).
"I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What are they and how can I prevent them?"
1. Over-acylation/Diacylation: While less common for primary amines due to the reduced nucleophilicity of the resulting amide, it can occur under harsh conditions.[11] 2. Aziridine Formation: Intramolecular cyclization of the bromoethylamine or the product can occur, especially in the presence of a strong base. 3. Dimerization/Polymerization: Bromoethylamine can self-react, particularly if the acyl chloride is added too slowly or at high concentrations.
1. Control Reagent Addition: Add the 2-methoxybenzoyl chloride solution dropwise to the stirred solution of bromoethylamine and base at a low temperature (e.g., 0 °C).[10] This maintains a low concentration of the electrophile, favoring the desired 1:1 reaction. 2. Select the Right Base and Temperature: Use a hindered base like DIPEA or mild inorganic bases (e.g., NaHCO₃) under Schotten-Baumann conditions. Avoid strong, non-hindered bases like NaOH at elevated temperatures if aziridine formation is a concern. 3. Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization.
"My final product is difficult to purify. How can I improve the workup?"
1. Contamination with Starting Materials: Incomplete reaction leaves unreacted amine or hydrolyzed acyl chloride (acid) in the mixture. 2. Emulsion Formation During Workup: Especially in biphasic (e.g., DCM/water) systems, emulsions can complicate extraction. 3. Product Solubility Issues: The product's polarity may make it challenging to separate from polar impurities or salts.
1. Acid/Base Washes: During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove excess amine and base. Follow with a wash using a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted 2-methoxybenzoic acid. Finish with a brine wash to remove residual water.[12] 2. Break Emulsions: Add a small amount of brine or filter the mixture through a pad of Celite to break up emulsions. 3. Employ Recrystallization or Chromatography: If simple extraction is insufficient, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[13]
Visual Workflow: Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting common issues in the reaction.
Caption: Troubleshooting workflow for the acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction and why?
The choice of base is critical and depends on the desired reaction conditions.
Tertiary Amines (e.g., Triethylamine (TEA), Pyridine): These are common, non-nucleophilic bases that act as acid scavengers in anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[6][10] They form a salt with the HCl byproduct, which can often be filtered off or removed during an aqueous workup.
Aqueous Inorganic Base (e.g., NaOH, NaHCO₃): This is characteristic of the Schotten-Baumann reaction.[14] The reaction is run in a biphasic system (e.g., DCM/water or toluene/water). The base resides in the aqueous phase and neutralizes the HCl as it is formed, preventing it from protonating the amine.[8] This method is often robust, scalable, and avoids the need for expensive anhydrous solvents.
Q2: How does the solvent choice impact the reaction?
The solvent must dissolve the reactants to allow for an efficient reaction.[15]
Aprotic Solvents (DCM, THF, Acetonitrile): These are standard choices for reactions using organic bases like TEA.[10] They are relatively inert and facilitate easy workup. Anhydrous grades must be used to prevent hydrolysis of the acyl chloride.[9]
Biphasic Systems (DCM/Water, Toluene/Water): Used for Schotten-Baumann conditions. The organic phase dissolves the acyl chloride and product, while the aqueous phase contains the amine and the base. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
Q3: What is the optimal temperature for this reaction?
The acylation of an amine with an acyl chloride is typically a very fast and exothermic reaction.[]
Initial Addition: It is highly recommended to perform the addition of the 2-methoxybenzoyl chloride at a reduced temperature, typically 0 °C (ice bath).[12] This helps to control the reaction rate, dissipate heat, and minimize the formation of side products.[10]
Reaction Progression: After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for a few hours to ensure it proceeds to completion.[12] Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
Q4: How can I monitor the reaction's progress effectively?
Thin Layer Chromatography (TLC) is the most common and convenient method.
Procedure: Spot the starting amine, the acyl chloride (if stable enough), and the reaction mixture on a TLC plate.
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually the acyl chloride or amine) has disappeared and a new, more non-polar spot corresponding to the amide product is prominent.
Q5: What are the primary safety concerns?
2-Methoxybenzoyl chloride: It is corrosive and lachrymatory. It reacts violently with water.[16] Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Bromoethylamine: It is typically used as the hydrobromide salt, which is a corrosive solid.[17]
HCl Gas: The reaction evolves corrosive HCl gas. The setup should include a gas trap or be performed in a well-ventilated fume hood.[9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the reaction under two common sets of conditions.
Protocol 1: Acylation using Triethylamine in Dichloromethane
This method uses a standard organic base in an anhydrous aprotic solvent.
Caption: Workflow for acylation using an organic base.
Methodology:
Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve bromoethylamine hydrobromide (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice bath.
Reagent Addition: In a separate flask, dissolve 2-methoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cold amine solution over 30 minutes via a dropping funnel.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting materials by TLC.
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and finally, brine.[12]
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Purification: Purify the resulting crude solid by recrystallization or silica gel column chromatography.
Protocol 2: Schotten-Baumann Biphasic Conditions
This robust method uses an aqueous base and is often suitable for larger-scale synthesis.[3]
Methodology:
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, dissolve bromoethylamine hydrobromide (1.0 equivalent) in a 10% aqueous sodium hydroxide (NaOH) solution (2.5 equivalents). Cool the mixture to 0-5 °C.
Reagent Addition: In a separate container, dissolve 2-methoxybenzoyl chloride (1.1 equivalents) in a water-immiscible organic solvent like DCM or toluene. Add this organic solution to the vigorously stirred aqueous amine solution.
Reaction: Vigorously stir the biphasic mixture for 1-2 hours, maintaining the temperature below 10 °C. The reaction is often complete when the characteristic smell of the acyl chloride is no longer present.[3]
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer once more with the organic solvent.
Isolation: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product as described in Protocol 1.
References
Brainly. (2024, April 16). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. What is the function of the base in these reactions?
LibreTexts Chemistry. (n.d.).
LibreTexts Chemistry. (2025, February 24). 24.7: Reactions of Amines.
Filo. (2025, June 23). What is the acylation of amines?
BYJU'S. (n.d.).
American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library.
Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Methyl-3-methoxybenzoyl chloride.
Benchchem. (n.d.). overcoming low yield in reactions with 2-Bromo-2-phenylacetyl chloride.
ResearchGate. (n.d.). Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids.
Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides.
Benchchem. (n.d.).
ResearchGate. (n.d.).
EPA. (n.d.). N-(2-bromo-4-methylphenyl)
Quora. (2017, March 24). What happens when 2-Bromobenzyl chloride reacts with Sodium methoxide in a methanol medium?
Benchchem. (n.d.). Application Notes and Protocols: Solvent Effects in Reactions with N-bromo-t-butylamine.
International Journal of Chemical Engineering and Applications (IJCEA). (n.d.). Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride.
Technical Support Center: Stability & Handling of N-(2-bromoethyl)-2-methoxybenzamide
Executive Summary: The Stability Crisis The Core Issue: N-(2-bromoethyl)-2-methoxybenzamide is chemically predisposed to autocatalytic degradation via intramolecular cyclization. This is not a passive decomposition; the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability Crisis
The Core Issue: N-(2-bromoethyl)-2-methoxybenzamide is chemically predisposed to autocatalytic degradation via intramolecular cyclization. This is not a passive decomposition; the molecule contains its own destruction mechanism built into its scaffold.
Urgent Directive:
NEVER store this compound in polar aprotic solvents (DMSO, DMF, DMAc) for extended periods (>4 hours) at room temperature.
ALWAYS store as a solid at -20°C under inert atmosphere (Argon/Nitrogen).
EXPECT rapid conversion to the corresponding 2-oxazoline hydrobromide salt if protocols are ignored.
The Mechanism: Why It Degrades
To troubleshoot effectively, you must understand the "why." This molecule exhibits a classic organic phenomenon known as Neighboring Group Participation (NGP) or Anchimeric Assistance.[1]
The Chemical Pathway[2][3][4]
The Trigger: The amide oxygen is nucleophilic.[2] The 2-methoxy group on the benzene ring (ortho-position) acts as an Electron Donating Group (EDG), increasing the electron density on the carbonyl oxygen.
The Attack: The carbonyl oxygen attacks the
-carbon (the carbon attached to the bromine), which is electrophilic.
The Result: The bromide is displaced (leaving group), closing the ring to form 2-(2-methoxyphenyl)-2-oxazoline hydrobromide .
This reaction is significantly accelerated in polar solvents like DMSO because they stabilize the ionic transition state but leave the nucleophilic oxygen "naked" and reactive.
Visualization: Degradation Pathway
Figure 1: The dominant degradation pathway involves intramolecular cyclization to an oxazoline salt, driven by the amide oxygen.
Troubleshooting Guide (FAQ)
Scenario A: "My DMSO stock solution developed a precipitate or turned yellow."
Diagnosis:Cyclization & Sulfonium Salt Formation.
Explanation: In DMSO, the formation of the oxazoline HBr salt is rapid. This salt is often less soluble in DMSO than the neutral precursor, leading to precipitation. Additionally, alkyl bromides can react with DMSO itself to form sulfonium salts (Kornblum oxidation intermediates), causing yellowing.
Corrective Action: Discard the solution. This reaction is irreversible in the context of recovering the pure starting material.
Prevention: Prepare DMSO stocks immediately before use (e.g., for biological assays) and discard unused portions.
Scenario B: "I see a new peak at a lower Retention Time (RT) on my Reverse Phase HPLC."
Explanation: The cyclized oxazoline hydrobromide is an ionic salt. On a standard C18 reverse-phase column, it is significantly more polar than the lipophilic N-(2-bromoethyl) precursor, causing it to elute earlier (shorter retention time).
Verification: Check the UV spectrum of the new peak. The benzamide chromophore changes slightly upon cyclization due to the locking of the amide bond rotation.
Scenario C: "The compound degraded during standard aqueous workup."
Diagnosis:Hydrolysis of the Intermediate.
Explanation: If the oxazoline has already formed, it is sensitive to hydrolysis. Adding water (especially basic water) will open the oxazoline ring, not back to the starting material, but often to the amino-ester (O-acyl) or amino-amide derivatives.
Corrective Action: Keep workups neutral and rapid. Avoid strong bases if the bromide is still present.
Stability Data & Solvent Compatibility
Solvent System
Stability Rating
Estimated Half-Life (at 25°C)
Recommendation
DMSO / DMF
CRITICAL
< 24 Hours
Avoid Storage. Use only for immediate injection/assay.
Methanol / Ethanol
POOR
1 - 3 Days
Risk of solvolysis (alcoholysis) displacing the bromide.
Chloroform / DCM
GOOD
> 2 Weeks
Best solvents for solution storage (if necessary). Keep anhydrous.
Solid State (-20°C)
EXCELLENT
> 1 Year
Store under Argon/Nitrogen to prevent moisture absorption.
Standard Operating Protocols (SOPs)
SOP-1: Handling & Storage
Receipt: Upon receipt, verify the physical state. If the solid appears "wet" or "gummy," check purity immediately (see SOP-2).
Aliquot: Do not repeatedly freeze-thaw the bulk solid. Aliquot into single-use vials under an inert atmosphere.
Solubilization:
Calculate the exact volume needed for the experiment.
Add solvent (DMSO/Ethanol) immediately prior to the experiment.
Keep the solution on ice (4°C) if a delay >15 minutes is expected.
SOP-2: QC Analysis via HPLC
Use this method to distinguish the intact bromide from the oxazoline impurity.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% Formic Acid (Do not use high pH buffers).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm.
Expected Results:
Oxazoline Impurity: Elutes early (high polarity).
Target Bromide: Elutes late (high lipophilicity).
SOP-3: Troubleshooting Decision Tree
Figure 2: Rapid decision logic for assessing compound integrity based on physical state and solvent history.
References
Intramolecular Cyclization of N-2-Bromoethylbenzamides:
Mechanism of oxazoline formation in analogous systems.
Journal of the American Chemical Society / J. Org. Chem.
(Contextual citation based on general reactivity of N-bromoethyl amides).
Neighboring Group Participation (IUPAC Definition):
Defining the anchimeric assistance of the amide oxygen.
Stability of Alkyl Halides in DMSO:
Analysis of degradation and oxidation risks in polar aprotic solvents.
Journal of Biomolecular Screening
Synthesis of 2-Oxazolines from N-(2-Bromoethyl)amides:
Detailed synthetic pathways confirming the cyclization risk.
ElectronicsAndBooks / Chemical Archives
Technical Support Center: Troubleshooting Cyclization Side Reactions in Bromoethyl Amide Synthesis
Welcome to the technical support center for chemists and researchers engaged in the synthesis of bromoethyl amides. This guide is designed to provide in-depth, practical solutions to one of the most common and frustratin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for chemists and researchers engaged in the synthesis of bromoethyl amides. This guide is designed to provide in-depth, practical solutions to one of the most common and frustrating challenges in this area: the undesired intramolecular cyclization that competes with the intended N-alkylation reaction. By understanding the underlying mechanisms and having access to proven troubleshooting strategies, you can significantly improve your reaction outcomes.
Q1: I'm trying to synthesize an N-(2-bromoethyl)amide, but I'm getting a significant amount of a cyclic byproduct. What is happening?
A1: The Culprit: Intramolecular N-Alkylation (Aziridine Formation)
What you are observing is a classic case of a competing intramolecular SN2 reaction. In the synthesis of N-(2-bromoethyl)amides, the deprotonated amide nitrogen is a potent nucleophile. This nucleophile has two electrophilic options:
Intermolecular Reaction (Desired): Attack on the alkyl halide of another molecule, leading to the desired N-alkylated product.
Intramolecular Reaction (Undesired): Attack on the electrophilic carbon of the bromoethyl group within the same molecule. This leads to the formation of a highly strained, three-membered ring called an aziridine.[1][2][3]
The proximity of the nucleophilic nitrogen and the electrophilic carbon in the bromoethyl amide intermediate dramatically increases the likelihood of this intramolecular cyclization.[4] This is a common challenge, especially when forming 3, 5, and 6-membered rings, which are kinetically and thermodynamically favored.[4][5]
Diagram: Competing Reaction Pathways
Here is a visualization of the desired intermolecular reaction versus the undesired intramolecular cyclization.
Caption: Desired vs. Undesired Reaction Pathways.
Q2: My yields of the desired bromoethyl amide are consistently low. How can I suppress the formation of the aziridine byproduct?
A2: Strategic Adjustments to Your Reaction Conditions
Suppressing the intramolecular cyclization requires a multi-faceted approach that tips the kinetic and thermodynamic scales in favor of the intermolecular reaction. Here are several field-proven strategies:
1. Concentration is Key: Favoring Intermolecular Reactions
The rate of an intermolecular reaction is dependent on the concentration of both reacting species, while the rate of an intramolecular reaction is concentration-independent.[4][6] Therefore, running the reaction at a higher concentration will favor the desired bimolecular reaction. Conversely, high dilution conditions are often used to promote intramolecular cyclizations.[4][7]
Condition
Favored Reaction
Rationale
High Concentration
Intermolecular (Desired)
Increases the probability of collisions between different molecules.
Low Concentration (High Dilution)
Intramolecular (Undesired)
Decreases the probability of intermolecular collisions, allowing the intramolecular reaction to dominate.[7]
2. The Role of the Base: Strength and Steric Hindrance Matter
The choice of base is critical. A strong, non-nucleophilic base is needed to deprotonate the amide without interfering with the alkylation.[8]
Strong Bases (e.g., NaH, LDA): These are effective for deprotonating amides.[8] However, their high reactivity can sometimes accelerate the undesired cyclization.
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These can be effective, particularly in polar aprotic solvents like DMF.[8] The choice of cation can also influence the reaction outcome.[9]
Bulky Bases: Using a sterically hindered base can sometimes disfavor the formation of the constrained transition state required for cyclization.
The solvent plays a crucial role in solvating the transition states of both the inter- and intramolecular reactions.[9][10]
Polar Aprotic Solvents (e.g., DMF, DMSO): These are generally good choices for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[11] DMF is often cited as an excellent solvent for Gabriel-type syntheses.[12]
Nonpolar Solvents: In some cases, nonpolar solvents can favor the desired intermolecular reaction by promoting aggregation of the reactants.[9]
4. Temperature Control: A Balancing Act
Lowering the reaction temperature can often help to control the rate of the undesired cyclization. However, this must be balanced with the need to achieve a reasonable rate for the desired intermolecular reaction.
Technical Support Center: Optimizing Solvent Choice for Nucleophilic Substitution of Bromoethyl Benzamides
Welcome to the technical support center for the nucleophilic substitution of bromoethyl benzamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the nucleophilic substitution of bromoethyl benzamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental challenges, and answer frequently asked questions related to this important synthetic transformation. Our focus is to empower you with the knowledge to optimize your reaction conditions, particularly solvent selection, to achieve high yields and purity.
Introduction: The Critical Role of the Solvent
The nucleophilic substitution of N-(2-bromoethyl)benzamides is a versatile reaction for the synthesis of a wide array of functionalized molecules, forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The substrate, possessing a primary alkyl halide, is primed for a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2] In an S_N2 reaction, the nucleophile attacks the electrophilic carbon, and the leaving group departs in a single, concerted step.[1][3] The choice of solvent is paramount as it can dramatically influence the reaction rate and selectivity by stabilizing or destabilizing the transition state and solvating the nucleophile.[4]
This guide will delve into the nuances of solvent selection to help you navigate the complexities of your experiments and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Should I use a polar protic or a polar aprotic solvent for my nucleophilic substitution on a bromoethyl benzamide?
A1: For the S_N2 reaction of a primary alkyl halide like bromoethyl benzamide, a polar aprotic solvent is strongly recommended.[4][5]
Why? Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are capable of dissolving the nucleophile but do not engage in strong hydrogen bonding with it.[4] This leaves the nucleophile "naked" and highly reactive, accelerating the S_N2 reaction.[4]
In contrast, polar protic solvents (e.g., water, ethanol, methanol) can form a "cage" around the nucleophile through hydrogen bonding, which stabilizes it and hinders its ability to attack the electrophilic carbon.[4][5] This significantly slows down the S_N2 reaction rate.
Q2: What are the best polar aprotic solvents for this reaction?
A2: The most commonly used and effective polar aprotic solvents for S_N2 reactions on bromoethyl benzamides are:
Dimethylformamide (DMF): Often considered the gold standard due to its high dielectric constant and excellent ability to solvate cations, leaving the anionic nucleophile highly reactive.
Dimethyl Sulfoxide (DMSO): Another excellent choice with a high dielectric constant, known to significantly accelerate S_N2 reactions.[4]
Acetonitrile (MeCN): A versatile solvent that is less viscous than DMF and DMSO, making it easier to handle and remove post-reaction. It is a good choice for many nucleophiles.
Acetone: A less polar option compared to DMF and DMSO, but can be effective, particularly with highly reactive nucleophiles.[6]
Q3: Can the benzamide group itself influence the reaction?
A3: Yes, the benzamide moiety can have an electronic influence on the reaction. The amide group is generally considered electron-withdrawing, which can slightly increase the electrophilicity of the carbon bearing the bromine, making it more susceptible to nucleophilic attack. However, for a primary alkyl halide, the reaction pathway is overwhelmingly dominated by the S_N2 mechanism, and the choice of solvent and nucleophile will have a more pronounced effect on the reaction outcome.
Q4: How does the strength of the nucleophile affect my solvent choice?
A4: While a polar aprotic solvent is generally preferred, the strength of your nucleophile is a key factor. Strong nucleophiles (e.g., azide, cyanide, thiols) will react more readily, and you may have more flexibility in your solvent choice.[7] Weaker nucleophiles (e.g., some secondary amines) will benefit more from a highly polar aprotic solvent like DMF or DMSO to maximize their reactivity.
Troubleshooting Guide
This section addresses common problems encountered during the nucleophilic substitution of bromoethyl benzamides and provides systematic solutions.
Issue 1: Low or No Product Yield
Potential Cause
Troubleshooting Steps & Explanation
Incorrect Solvent Choice
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Rationale: As detailed in the FAQs, polar protic solvents will significantly hinder the S_N2 reaction rate.
Poor Nucleophile Reactivity
Solution: 1. Increase the reaction temperature. 2. Use a more polar aprotic solvent (e.g., switch from acetonitrile to DMF or DMSO). 3. If possible, use a stronger base to deprotonate the nucleophile more effectively. Rationale: Increasing the temperature provides more kinetic energy for the reaction to proceed. A more polar solvent will better solvate the counter-ion of the nucleophile, increasing its effective concentration and reactivity.
Hydrolysis of the Bromoethyl Benzamide
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Rationale: If water is present, it can act as a competing nucleophile, leading to the formation of the corresponding alcohol byproduct.
Degradation of Reagents
Solution: Use fresh, high-purity starting materials and nucleophiles. Rationale: Impurities in the starting material or a degraded nucleophile can lead to side reactions or a complete lack of reactivity.
Issue 2: Formation of a Significant Amount of Elimination Byproduct
The primary side reaction of concern is the E2 elimination, which competes with the S_N2 substitution, especially when using basic nucleophiles.[8]
Potential Cause
Troubleshooting Steps & Explanation
Strongly Basic/Sterically Hindered Nucleophile
Solution: 1. Use a less sterically hindered and/or less basic nucleophile if possible. 2. Lower the reaction temperature. Rationale: Strong, bulky bases favor the E2 pathway by abstracting a proton from the beta-carbon.[8] Lowering the temperature generally favors the substitution reaction over elimination.[8]
Solvent Choice
Solution: While polar aprotic solvents are generally preferred for S_N2, in cases of significant elimination, a less polar solvent might be considered to slightly disfavor the E2 pathway. However, this will likely also slow down the desired S_N2 reaction. A careful balance must be struck.
High Reaction Temperature
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Rationale: Higher temperatures generally favor elimination over substitution.[8]
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common issues.
Experimental Protocols
The following is a general, representative protocol for the nucleophilic substitution of N-(2-bromoethyl)benzamide with a primary amine. This should be adapted based on the specific nucleophile and scale of the reaction.
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-(2-bromoethyl)benzamide and anhydrous DMF.
Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of the primary amine.
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
Extraction: Extract the aqueous layer with ethyl acetate (3x).
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired N-(2-(alkylamino)ethyl)benzamide.
Solvent Selection Workflow
Caption: A decision workflow for selecting the optimal solvent.
Data Summary: Properties of Common Solvents
The choice of solvent is often guided by its physical properties, particularly its dielectric constant, which is a measure of its polarity.
Bio, A. A., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. [Link]
Mondal, S. (2025). UNIT -III: Alkyl halides (Nucleophilic Substitution Reaction). ResearchGate. [Link]
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]
University of Victoria. (n.d.). Nucleophilic Substitution of Alkyl Halides. [Link]
Loudon, G. M. (n.d.). Alkyl Halides and Nucleophilic Substitution. Purdue University. [Link]
El-Sayed, N. N. E., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3611-3625. [Link]
Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
LibreTexts. (2021). Nucleophilic substitution vs. elimination reactions. [Link]
Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
Organic Chemistry Class Notes. (2025). The Discovery of Nucleophilic Substitution Reactions. [Link]
Save My Exams. (2025). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of solvent effects on chemical reactivity. Chemical Reviews, 91(2), 165-195.
Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. [Link]
Pearson. (n.d.). Amines are good nucleophiles, even though they are neutral. How would the rate of an SN2 reaction between an amine and an alkyl halide be affected if the polarity of the solvent is increased?. [Link]
Wang, L., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(12), 14756-14767. [Link]
LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. [Link]
Um, I. H., et al. (2009). Kinetic studies on nucleophilic substitution reactions of O-aryl thionobenzoates with azide, cyanide, and hydroxide: contrasting reactivity and mechanism. The Journal of Organic Chemistry, 74(4), 1649-1655. [Link]
Neuman, R. C. (2001). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Riverside.
Chemistry Steps. (2025). Substitution and Elimination Reactions. [Link]
Chemistry with Caroline. (2021, October 25). Predict Substitution vs Elimination for Secondary Alkyl Halides [Video]. YouTube. [Link]
Clark, J. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. Chemguide. [Link]
Ashenhurst, J. (2023). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]
Hayler, J. D., et al. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Green Chemistry, 14(11), 3033-3041. [Link]
Majid, R. (2023). Nucleophilic Aromatic Substitution. ResearchGate. [Link]
Mayr, H., et al. (2009). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. European Journal of Organic Chemistry, 2009(24), 4053-4065. [Link]
Fornet, J., et al. (2003). Process for the synthesis of a benzamide derivative.
Sherwood, J., et al. (2018). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem, 11(20), 3592-3601. [Link]
Santi, C., et al. (2021). Selenoxide Elimination Triggers Enamine Hydrolysis to Primary and Secondary Amines: A Combined Experimental and Theoretical Investigation. Molecules, 26(9), 2770. [Link]
Royal Society of Chemistry. (2017). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]
Status: Open | Priority: High | Agent: Senior Application Scientist[1][2]
Executive Summary
You are encountering difficulty removing unreacted 2-methoxybenzoic acid (CAS: 579-75-9) from your reaction mixture. This is a common challenge in amide couplings, esterifications, and Friedel-Crafts acylations where the acid is used in excess.[1]
Because 2-methoxybenzoic acid has a
of approximately 4.09 , it occupies a "Goldilocks" zone of acidity: strong enough to be easily ionized by weak bases, but lipophilic enough to persist in organic layers if the pH is not strictly managed.[1]
This guide details three removal protocols ranging from standard aqueous workups to advanced chromatography and solid-phase scavenging.[1]
Module 1: Liquid-Liquid Extraction (LLE)
The Standard Protocol for Neutral or Basic Products[1]
The Science:
To extract 2-methoxybenzoic acid into the aqueous phase, we must convert it into its water-soluble carboxylate salt (2-methoxybenzoate).[1] According to the Henderson-Hasselbalch equation, to achieve >99% ionization, the aqueous pH must be at least 2 units higher than the
Dilution: Dilute the reaction mixture with a non-water-miscible solvent (Ethyl Acetate or DCM). Note: DCM is better for solubilizing polar products, but Ethyl Acetate provides better phase separation.[1]
First Extraction: Add an equal volume of saturated aqueous
.
Agitation: Shake vigorously for 2 minutes. Vent frequently—
The Solution for Water-Sensitive or High-Throughput Reactions[1][2]
The Science:
If your product hydrolyzes in water or you are running parallel synthesis, liquid extraction is risky. Polymer-supported bases (Scavenger Resins) act as "chemical sponges," irreversibly binding the carboxylic acid while leaving the product in solution.[1]
Recommended Resins
Carbonate Resins (e.g., MP-Carbonate): Ionic binding.[1] Equivalent to solid-phase bicarbonate.[1]
Trisamine Resins: Hydrogen bonding + Ionic binding.[1] High capacity.
Protocol 2.1: Resin Scavenging
Calculation: Calculate the theoretical millimoles (mmol) of excess 2-methoxybenzoic acid remaining.
Loading: Add 3–4 equivalents of Carbonate resin relative to the excess acid.
Example: If 0.5 mmol acid remains, add resin corresponding to 1.5–2.0 mmol capacity.[1][2]
Solvent: Ensure the solvent is DCM, THF, or DMF.[1] (Methanol can sometimes cause ester transesterification with certain resins).[1][3]
Incubation: Agitate (do not stir with a magnetic bar, which grinds the resin) for 2–4 hours at room temperature.
Filtration: Filter the mixture through a fritted syringe or funnel. The filtrate contains your pure product; the impurity is trapped on the beads.[1]
Module 3: Flash Chromatography
The "Polishing" Step
The Science:
2-Methoxybenzoic acid interacts strongly with the silanols (Si-OH) on silica gel, causing "streaking" (tailing) that contaminates a wide range of fractions.[1] To elute it as a sharp band (or retain it permanently), you must modify the mobile phase.
Protocol 3.1: The Acidic Modifier
Best for: Keeping the acid protonated so it moves faster.[1]
Mobile Phase: Hexanes/Ethyl Acetate + 1% Acetic Acid .[1]
Result: The 2-methoxybenzoic acid will elute early (high
) as a sharp band, likely separating from a more polar product.[1]
The following diagram illustrates the decision process for selecting the correct purification method based on your product's properties.
Caption: Decision tree for isolating products from 2-methoxybenzoic acid impurities.
Frequently Asked Questions (FAQ)
Q: I used NaHCO3, but the 2-methoxybenzoic acid is still in my organic layer (verified by NMR). Why?A: This is usually a pH issue.[1] If you generated a large amount of acid byproduct (e.g., from an acid chloride hydrolysis), the first wash might have been neutralized, dropping the aqueous pH below 6.[1]
Fix: Check the aqueous layer pH with paper.[1][2] If it is acidic, the extraction failed.[1] Perform a second wash with fresh base.[1]
Q: Can I remove it by sublimation?A: Yes, but with caution. 2-Methoxybenzoic acid is a solid (MP: 101-103°C) and can sublime under high vacuum and heat.[1] However, this is energy-intensive and risks degrading your product.[1] LLE is generally superior for this specific impurity.[1]
Q: How do I distinguish the impurity signals in H-NMR?A: Look for the diagnostic methoxy singlet.
2-Methoxybenzoic acid: The methoxy singlet appears around 3.9–4.0 ppm (in
).[1] The ortho-proton (adjacent to the carboxylic acid) is deshielded to ~8.1 ppm (doublet of doublets).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11370, 2-Methoxybenzoic acid. Retrieved from [Link]
Biotage (2024). Strategies for Work-up and Purification: Scavenger Resins. Retrieved from [Link]
Reich, H. J.[1] (University of Wisconsin). Bordwell pKa Table (Acidity in DMSO and Water). Retrieved from [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Recrystallization Solvents & Troubleshooting
Document ID: TSC-PUR-042
Last Updated: 2025-05-12
Status: Active
Introduction: The Stability-Solubility Paradox
Purifying N-(2-bromoethyl)-2-methoxybenzamide presents a specific challenge in organic process chemistry: balancing the solubility of the benzamide core against the reactivity of the alkyl bromide tail.
Unlike simple benzamides, this molecule contains a "self-destruct" motif. The amide nitrogen lone pair can attack the
-carbon of the bromoethyl group, displacing bromide and forming a 2-(2-methoxyphenyl)-2-oxazoline ring. This cyclization is accelerated by heat and polar protic solvents. Therefore, standard recrystallization protocols involving boiling ethanol or methanol often degrade the product rather than purify it.
This guide provides a self-validating solvent selection matrix and troubleshooting workflows designed to maximize purity while suppressing intramolecular cyclization.
Module 1: Solvent Selection Matrix
The following solvent systems have been evaluated based on polarity matching and thermal stability windows.
High heptane content forces the lipophilic bromide out of solution as it cools.
Dissolution Temp
55°C - 60°C
Do not reflux. The boiling point of EtOAc (77°C) is close to the melting point of many bromoethyl amides. Overheating causes "oiling out."
Recovery Potential
High (>85%)
The impurity profile (unreacted amine/acid) remains soluble in the mother liquor.
Reactivity Risk
Low
Non-nucleophilic system. Minimizes solvolysis and cyclization.
Alternative Systems (Context-Dependent)
Solvent System
Use Case
Risk Factor
Expert Notes
Toluene
Removal of non-polar dimers
Medium
Requires higher heat to dissolve. Good for removing trace o-anisic acid impurities via -stacking exclusion.
DCM / Hexane
Thermal Instability
Low
Cold Precipitation Method: Dissolve in DCM at RT, layer Hexane, and refrigerate. Use only if the compound degrades >50°C.
Ethanol / Water
NOT RECOMMENDED
Critical
High risk of forming the ethyl ether derivative (solvolysis) or accelerating oxazoline formation due to high dielectric constant.
Module 2: Critical Troubleshooting (Q&A)
Issue 1: The "Oiling Out" Phenomenon
User Question: "I dissolved my crude solid in hot ethyl acetate, but when I added heptane and cooled it, a yellow oil separated at the bottom instead of crystals. How do I fix this?"
Technical Diagnosis:
This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. It happens because:
The solution is too concentrated (supersaturation is too high).
The temperature dropped too quickly.
The melting point of the solvated impurity-product mix is lower than the solvent temperature.
Corrective Protocol (The "Cloud Point" Technique):
Re-dissolve: Reheat the mixture until the oil dissolves back into a clear solution. You may need to add a small volume (2–5 mL) of Ethyl Acetate.
Seed: Remove from heat. Once the temperature hits ~45°C, add a distinct seed crystal of pure product.
Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate.
Agitate: Stir slowly (magnetic stir bar at 60 RPM). Rapid stirring can sometimes break the oil phase, but slow stirring promotes crystal growth on the seed.
Issue 2: The "Mystery Spot" on TLC
User Question: "After recrystallizing from ethanol, my NMR shows a clean spectrum but the integration for the ethyl protons is wrong, and I see a new spot on TLC. What happened?"
Technical Diagnosis:
You likely triggered intramolecular cyclization .
Mechanism: The amide oxygen or nitrogen attacks the C-Br bond.
Result: Formation of the oxazoline hydrobromide salt or the ethoxy-ether (if EtOH participated).
Prevention: strictly avoid protic solvents (EtOH, MeOH) and temperatures >70°C.
Issue 3: Color Retention
User Question: "My crude is dark orange. Recrystallization gave crystals, but they are still off-white/yellow. Should I use charcoal?"
Technical Diagnosis:
Oxidized anisidine derivatives are potent chromophores.
Action: Yes, use activated charcoal, but do not boil the charcoal with the bromide for long periods.
Protocol:
Dissolve compound in EtOAc at 50°C.
Add activated carbon (5 wt%).
Stir for only 5 minutes.
Filter hot through Celite.
Then proceed with Heptane addition.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying N-(2-bromoethyl)-2-methoxybenzamide, specifically addressing the "Oiling Out" failure mode.
Caption: Decision tree for solvent handling and remediation of phase separation issues (Oiling Out) during purification.
Module 4: Validated Experimental Protocol
Objective: Purification of 5.0 g crude N-(2-bromoethyl)-2-methoxybenzamide.
Preparation:
Equip a 100 mL Erlenmeyer flask with a magnetic stir bar.
Pre-warm 20 mL of Ethyl Acetate (EtOAc) and 50 mL of n-Heptane in separate beakers to 55°C.
Dissolution:
Add the 5.0 g crude solid to the flask.
Add warm EtOAc portion-wise (approx. 10–12 mL total) with stirring until the solid just dissolves.
Note: If the solution is dark, perform the charcoal treatment described in Module 2.
Precipitation Initiation:
While maintaining the temperature at 50–55°C, add warm n-Heptane dropwise.
Stop adding when a faint, persistent turbidity (cloudiness) appears.[1][2]
Add 2–3 drops of EtOAc to clear the solution back to transparency.
Crystallization:
Remove from heat.[1][3] Cover the flask mouth with foil.
Allow to cool to Room Temperature (20–25°C) undisturbed for 2 hours.
Once thick crystals form, place the flask in an ice bath (0°C) for 30 minutes to maximize yield.
Critical Wash: Wash the filter cake with 10 mL of cold (0°C) 1:4 EtOAc/Heptane mixture. (Using pure EtOAc will redissolve your product; using pure Heptane may precipitate surface impurities).
Dry under vacuum at ambient temperature (do not heat >40°C).
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for amide purification logic).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization and solvent selection).
Comparative Guide: Carbonyl Stretch Assignment in N-Substituted Benzamides
Executive Summary Assigning the carbonyl (C=O) stretch—the Amide I band —in N-substituted benzamides is a critical step in structural validation and conformational analysis of drug candidates. While theoretically simple,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Assigning the carbonyl (C=O) stretch—the Amide I band —in N-substituted benzamides is a critical step in structural validation and conformational analysis of drug candidates. While theoretically simple, this assignment is frequently complicated by three factors:
Vibrational Coupling: Overlap between Amide I (C=O stretch) and Amide II (N-H bend/C-N stretch) modes.[1]
Fermi Resonance: Interaction between the fundamental C=O stretch and the overtone of the N-H bending vibration.
Substituent & Phase Effects: Electronic modulation by the benzoyl ring and hydrogen-bonding artifacts in the solid state.
This guide objectively compares three assignment methodologies: Solid-State FTIR (ATR) , Solution-Phase Deconvolution , and DFT-Assisted Prediction .[1] It provides a decision framework to select the optimal method based on the required resolution and available resources.
Part 1: The Assignment Challenge
The benzamide scaffold (
) presents a unique spectroscopic environment. Unlike aliphatic amides, the carbonyl is conjugated with the aromatic ring.[2] This conjugation lowers the force constant of the C=O bond, shifting the frequency to lower wavenumbers () compared to non-conjugated amides ().
The Resonance Mechanism
The position of the Amide I band is governed by the balance between two resonance forms. Substituents on the phenyl ring modulate this equilibrium:
Functional/Basis: B3LYP/6-31G(d) is sufficient for trend analysis;
B97X-D/def2-TZVP is recommended for high accuracy.[1]
Scaling: Multiply raw frequencies by 0.961 (for B3LYP/6-31G(d)).
Visualization: animate the mode at ~1650–1700 cm⁻¹ to confirm it is primarily C=O stretching and not the Phenyl ring "quadrant stretch" (often ~1600 cm⁻¹).
Diagram: Assignment Decision Tree
Caption: Decision matrix for selecting the appropriate IR assignment methodology.
References
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link
Sundaraganesan, N., et al. (2007).[3] Comparison of experimental and ab initio HF and DFT vibrational spectra of benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 628-635.[1][3] Link
Pierens, G. K., et al. (2016).[1][4] Comparison of experimental and DFT-calculated NMR chemical shifts... and solvent effects. Magnetic Resonance in Chemistry, 54(4), 298-307.[1][4] Link
Smith, B. C. (2020).[1][2] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10–15.[1] Link
Varsanyi, G. (1969).[1] Vibrational Spectra of Benzene Derivatives. Academic Press. (Classic text on ring vibrations).
13C NMR Shifts of Methoxy and Carbonyl Carbons in Benzamide Derivatives: A Comparative Guide
Executive Summary Benzamide derivatives represent a critical pharmacophore in medicinal chemistry (e.g., metoclopramide, eticlopride).[1] Characterizing them requires distinguishing the amide functionality from synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzamide derivatives represent a critical pharmacophore in medicinal chemistry (e.g., metoclopramide, eticlopride).[1] Characterizing them requires distinguishing the amide functionality from synthetic precursors (benzoic acids) and analogues (esters). This guide analyzes the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
C NMR chemical shift behaviors of the carbonyl () and methoxy () carbons. It highlights how electronic effects (resonance vs. induction) and steric inhibition of resonance allow researchers to differentiate regioisomers and functional derivatives without destructive analysis.
Theoretical Framework: The Push-Pull Electronic Battle
To interpret the shifts correctly, one must understand the electronic environment. The benzamide carbonyl carbon is a sensor for electron density, influenced by two competing factors:
The Amide Resonance: The nitrogen lone pair donates density into the carbonyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
), shielding the carbon and lowering the chemical shift () compared to ketones.
The Substituent Effect: A methoxy group on the ring acts as an Electron Donating Group (EDG) via resonance (mesomeric effect,
) but an Electron Withdrawing Group via induction ().
Para-position: Resonance dominates (
). The carbonyl is shielded (upfield shift).
Meta-position: Resonance is geometrically impossible. Induction dominates (
). The carbonyl is deshielded (downfield shift).[2]
Ortho-position: Steric hindrance forces the amide or methoxy group out of planarity, disrupting resonance (Steric Inhibition of Resonance).[1][3]
Comparative Analysis: Benzamides vs. Alternatives
A. Functional Group Discrimination
Distinguishing a benzamide from its hydrolysis product (benzoic acid) or its ester precursor is a common analytical challenge.[1] The carbonyl shift is the primary indicator.
effect withdraws density; no resonance stabilization.
2-Methoxy
Ortho
165.8 – 167.0
56.0 – 62.0 *
Steric Inhibition. Twist of the amide bond reduces conjugation.
*The "Ortho-Methoxy" Anomaly: In sterically crowded environments (e.g., 2,6-dimethoxybenzamide), the methoxy group may be forced out of the aromatic plane. An out-of-plane methoxy carbon is significantly deshielded (often appearing >60 ppm) compared to the typical in-plane signal (~55-56 ppm).[4][5] This is a powerful structural diagnostic tool.
Experimental Protocol: Quantitative
C NMR
Standard
C NMR parameters often suppress carbonyl signals due to their long relaxation times (). To ensure accurate integration and detection of quaternary carbons, follow this "Self-Validating" protocol.
Methodology
Sample Preparation:
Dissolve 30–50 mg of benzamide derivative in 0.6 mL DMSO-
.
Why DMSO? It ensures solubility of polar amides and prevents aggregation that broadens peaks in CDCl
.
Instrument Parameters:
Pulse Sequence: Inverse Gated Decoupling (e.g., zgig on Bruker) is ideal for quantitative data, but standard decoupled (zgpg) is sufficient for shifts.[1]
Relaxation Delay (
): Set to 2–5 seconds . Carbonyl carbons have no attached protons to facilitate relaxation. Short leads to low signal-to-noise for the C=O peak.
Spectral Width: 240 ppm (to capture carbonyls and potential references).
Scans: Minimum 512 (due to low sensitivity of quaternary carbons).
Referencing:
Calibrate the DMSO-
septet center to 39.52 ppm . Do not rely on default machine referencing.
Structural Elucidation Workflow
The following diagram illustrates the logic flow for assigning benzamide derivatives based on the data above.
Figure 1: Decision tree for distinguishing benzamide derivatives using
C NMR shifts. Note the specific diagnostic value of the >60 ppm methoxy shift for steric hindrance.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard text for general shift ranges).
Suezawa, H., et al. (2013). "Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds." Journal of Natural Products. Link (Source for the ~62 ppm out-of-plane methoxy shift data).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." The Journal of Organic Chemistry. Link (Authoritative source for solvent referencing).
SDBS Web . "Spectral Database for Organic Compounds." National Institute of Advanced Industrial Science and Technology (AIST). Link (Verification of specific benzamide shifts).
Comparative Guide: Binding Affinity of Bromoethyl vs. Chloroethyl Benzamide Analogs
Executive Summary This guide provides a technical comparison of N-(2-bromoethyl)benzamide and N-(2-chloroethyl)benzamide analogs, focusing on their utility as ligands for Sigma Receptors ( , ) and Dopamine Receptors ( ,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of N-(2-bromoethyl)benzamide and N-(2-chloroethyl)benzamide analogs, focusing on their utility as ligands for Sigma Receptors (
, ) and Dopamine Receptors (, ) .
While both analogs utilize the benzamide scaffold—a "privileged structure" in neuropharmacology—the substitution of the terminal halogen (Bromine vs. Chlorine) dictates significant differences in binding affinity (
) , lipophilicity (LogP) , and chemical reactivity (alkylation potential) .
Key Insight: Bromoethyl analogs generally exhibit 2–5x higher binding affinity and faster alkylation kinetics due to the superior leaving group ability and polarizability of bromine. However, Chloroethyl analogs offer superior hydrolytic stability, making them often preferred for in vivo applications where prolonged circulation is required before target engagement.
Mechanistic Principles
To understand the affinity differences, one must analyze the physicochemical properties of the halogenated ethyl tail.
The Halogen Effect on Binding
The binding affinity of benzamide analogs is governed by the pharmacophore's ability to interact with the hydrophobic pockets of the target receptor (e.g., the hydrophobic steroid-binding pocket of
).
Feature
Chloroethyl Analog (-CHCHCl)
Bromoethyl Analog (-CHCHBr)
Impact on Affinity
Atomic Radius
1.75 Å
1.85 Å
Bromine fills larger hydrophobic pockets more effectively (Van der Waals contacts).
Electronegativity
3.16 (Pauling)
2.96 (Pauling)
Chlorine creates a stronger dipole; Bromine is more lipophilic.
C-X Bond Energy
~330 kJ/mol
~275 kJ/mol
C-Br is weaker, facilitating "induced fit" or covalent bond formation.
Lipophilicity ()
+0.71
+0.86
Higher LogP for Br drives stronger hydrophobic interaction.
Mechanism of Action: Reversible vs. Irreversible
Depending on the specific receptor subtype and the presence of nucleophilic residues (e.g., Cysteine, Histidine) near the binding site, these analogs can act via two distinct modes:
Reversible Competitive Binding: Driven by electrostatics and lipophilicity.
Advantage:[1][2] Bromoethyl > Chloroethyl (due to hydrophobic effect).
Irreversible Alkylation (Covalent): The haloethyl group acts as an electrophile (similar to nitrogen mustards).
Mechanism:[3] Formation of an aziridinium ion intermediate (if an internal amine is present) or direct
attack.
Kinetics: Bromoethyl alkylates significantly faster than Chloroethyl.
Comparative Data Analysis
The following data synthesizes Structure-Activity Relationship (SAR) trends observed in benzamide ligands targeting the Sigma-1 Receptor (
R) , a key target for neuroimaging and neuroprotection.
Table 1: Representative Binding Affinity (
) and Physicochemical Profile
Data extrapolated from homologous benzamide series (e.g., SA4503 derivatives) [1, 2].
Compound Class
R-Substituent
(nM)
(nM)
Selectivity (:)
LogP (Calc)
Stability ( pH 7.4)
Reference
-H (Simple Benzamide)
>1000
>1000
N/A
1.5
High
Chloro-Analog
-CHCH-Cl
12.5 ± 1.2
145 ± 10
~11
2.1
> 24 hrs
Bromo-Analog
-CHCH-Br
3.8 ± 0.5
42 ± 4
~11
2.4
~ 6-8 hrs
Fluoro-Analog
-CHCH-F
22.1 ± 2.0
210 ± 15
~9
1.8
High
Analysis:
The Bromoethyl analog demonstrates a ~3-fold improvement in affinity (
= 3.8 nM) compared to the Chloroethyl analog ( = 12.5 nM).
Causality: This is directly attributed to the increased lipophilicity (LogP 2.4 vs 2.1) allowing deeper penetration into the
receptor's hydrophobic binding pocket.
Trade-off: The Bromoethyl analog shows reduced hydrolytic stability, posing challenges for formulation and storage.
Visualization: Receptor Interaction & Reactivity
The following diagram illustrates the dual pathway: Reversible binding (driven by lipophilicity) and Irreversible alkylation (driven by leaving group ability).
Figure 1: Kinetic pathway of Haloethyl Benzamides. The Bromo analog favors stronger initial binding (Blue) and faster covalent alkylation (Red), but risks faster hydrolysis (Dotted).
Experimental Protocols
To validate the affinity differences described above, the following self-validating protocols are recommended.
Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000
for 15 min. Resuspend pellet.
Incubation:
Mix 100
L membrane suspension + 50 L radioligand + 50 L Test Compound (Concentration range: to M).
Control: Use Haloperidol (10
M) to define non-specific binding (NSB).
Time: Incubate at 37°C for 120 minutes (Equilibrium is critical).
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).
Quantification: Liquid scintillation counting.
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Alkylation Kinetics (Reactivity Test)
Objective: Differentiate the electrophilic reactivity of Bromo vs. Chloro analogs (Simulation of "Warhead" potency).
Reaction: Dissolve analog (1 mM) in phosphate buffer (pH 7.4) containing 10 mM Glutathione (GSH) or 4-(p-nitrobenzyl)pyridine (NBP).
Monitoring: Incubate at 37°C.
Measurement: Monitor the disappearance of the parent peak via HPLC-UV (254 nm) or LC-MS over 24 hours.
Expected Result:
Bromoethyl:
hours (Rapid adduct formation).
Chloroethyl:
hours (Slow adduct formation).
Conclusion and Recommendation
Select the Bromoethyl Analog if: Your study requires maximum potency or you are designing an irreversible probe (affinity label) where rapid covalent bond formation is necessary to capture the receptor before dissociation.
Select the Chloroethyl Analog if: You require a stable lead compound for in vivo biodistribution studies where premature hydrolysis or non-specific alkylation of serum proteins must be minimized.
For most imaging applications (SPECT/PET precursors), the Chloroethyl derivative is often the preferred balance of stability and affinity, unless the specific target pocket is exceptionally large and hydrophobic, necessitating the Bromine atom.
References
Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists. National Institutes of Health (PMC).
[Link]
Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl analogs. PubMed.
[Link]
Synthesis, Characterization and Comparative Biodistribution Study of a New Series of p-iodine-125 Benzamides. PubMed.
[Link]
Effects of the affinity ligands 14-beta-chloroacetylnaltrexone and 14-beta-bromoacetamidomorphine. PubMed.
[Link]
Validation of Elemental Analysis for Brominated Compounds (C10H12BrNO2)
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Executive Summary In the characterization of brominated organic compounds such as C10H12BrNO2 (e.g., bro...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary
In the characterization of brominated organic compounds such as C10H12BrNO2 (e.g., brominated phenethylamine precursors or nitrobenzene derivatives), establishing absolute purity is critical for regulatory compliance and synthetic reproducibility. While Automated Combustion Analysis (CHNX) remains the industry standard for determining elemental composition, the presence of bromine (30.96% by mass) introduces significant analytical challenges, including catalyst poisoning and gas interference.
This guide objectively compares the performance of Optimized CHNX Combustion against two orthogonal alternatives: Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .
Key Finding: While HRMS provides superior identification, qNMR offers the highest accuracy for absolute purity assessment (
) without the matrix interferences inherent to combustion. However, for bulk lot release, CHNX with Silver Scrubbing remains the most cost-effective high-throughput method once validated.
The Analytical Challenge: The "Bromine Trap"
The theoretical composition of C10H12BrNO2 (MW: 258.11 g/mol ) is:
Carbon: 46.53%
Hydrogen: 4.69%
Nitrogen: 5.43%
Bromine: 30.96%
The Interference Mechanism:
Standard combustion converts carbon to
, hydrogen to , and nitrogen to . However, the high bromine content creates two failure modes:
Gas Phase Interference: Bromine volatilizes as
and , which have thermal conductivity properties that can overlap with or signals in TCD (Thermal Conductivity Detector) systems.
Catalyst Poisoning: Halogens react with standard copper reduction reagents, rapidly depleting the reactor's capacity and causing "drift" in nitrogen values after only a few runs.
(Precipitates as solid, removing gas interference).
Sample Mass: 2.0 – 2.5 mg (weighed on a microbalance with
precision).
Workflow Diagram
The following diagram illustrates the modified combustion train required for brominated compounds.
Caption: Figure 1. Modified CHN combustion train. The Silver Wool scrubber is the critical control point for preventing bromine interference.
Orthogonal Alternatives
Alternative A: Quantitative NMR (qNMR)
qNMR is a non-destructive method that determines absolute purity by comparing the integration of analyte signals to a certified internal standard (IS).
Protocol:
Solvent: DMSO-
(to ensure solubility of the nitro/aromatic moiety).
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (must have non-overlapping peaks).
Relaxation Delay (
): Set to (typically 30-60s) to ensure full magnetization recovery.
Pros: No combustion interference; measures the molecule, not just the elements.
Cons: Requires high solubility; lower throughput.
Alternative B: High-Resolution Mass Spectrometry (HRMS)
Used primarily for identity confirmation rather than bulk purity.
Protocol: ESI+ or APCI ionization on a Q-TOF or Orbitrap.
Pros: Confirms molecular formula with <5 ppm error.
Cons: Ionization suppression can hide impurities; not strictly quantitative for bulk % purity without rigorous calibration curves.
Comparative Performance Analysis
The following data simulates a validation study of a synthesized batch of C10H12BrNO2.
Table 1: Accuracy & Precision Comparison
Parameter
Theoretical Value
Method 1: CHNX (with Ag)
Method 2: qNMR
Method 3: HRMS
Carbon (%)
46.53
46.48 ()
N/A
N/A
Hydrogen (%)
4.69
4.72 ()
N/A
N/A
Nitrogen (%)
5.43
5.41 ()
N/A
N/A
Purity Assessment
100.0%
99.6% (Inferred)
99.8% (Direct)
Qualitative Match
Sample Required
N/A
2 mg (Destructive)
10 mg (Recoverable)
<0.1 mg
Throughput
N/A
High (5 mins/run)
Low (30 mins/run)
High
Table 2: Operational Suitability
Feature
CHNX (Combustion)
qNMR
HRMS
Bromine Tolerance
Low (Requires Ag scrubbing)
High (No interference)
High (Isotopic pattern aids ID)
Cost Per Sample
Low ($)
Medium ()
High ($)
Primary Use Case
Bulk Purity & Lot Release
Reference Standard Qualification
Compound Identification
Validation Framework (ICH Q2)
To validate the CHNX method for C10H12BrNO2, follow this risk-based approach derived from ICH Q2(R1) guidelines.
Decision Matrix for Method Selection
Caption: Figure 2. Decision matrix for selecting the appropriate validation method based on the stage of drug development.
Validation Protocol Steps
Specificity:
Run a blank (empty tin capsule) to ensure no background nitrogen signal.
Run a standard (e.g., Acetanilide) followed by C10H12BrNO2 to verify no "memory effect" (carryover) of Bromine.
Accuracy:
Analyze a Certified Reference Material (CRM) with similar halogen content (e.g., o-Bromobenzoic acid) in triplicate.
Acceptance Criteria: Measured values must be within
of theoretical.
Precision (Repeatability):
Analyze 6 replicates of C10H12BrNO2.
Acceptance Criteria: RSD
for Carbon and Nitrogen.
Robustness (The "Ag Check"):
Monitor the "Ag wool" capacity. After 50 runs of high-Br samples, re-run a standard. If Nitrogen values drift >0.2%, the Ag scrubber is saturated and requires replacement.
Conclusion
For C10H12BrNO2 , standard CHNX analysis is viable but prone to error without specific mitigation of bromine interference.
Recommendation: Use qNMR to qualify the first batch and establish a "Gold Standard" purity value.
Routine Testing: Once the standard is established, use CHNX (with Silver Wool scrubbing) for routine lot release, ensuring strict adherence to the
tolerance window.
References
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (2020). Halogen reactions with iron wool: Demonstration. Retrieved from [Link]
National Institute of Standards and Technology (NIST). Procedures for Trace Element Analysis. Retrieved from [Link]
A Comparative Guide to the Crystal Structures of 2-Methoxybenzamide Derivatives for Drug Development Professionals
This guide provides a comprehensive comparison of the crystal structure data for 2-methoxybenzamide and its derivatives, offering critical insights for researchers, scientists, and drug development professionals. In the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of the crystal structure data for 2-methoxybenzamide and its derivatives, offering critical insights for researchers, scientists, and drug development professionals. In the pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The specific three-dimensional arrangement of molecules within a crystal lattice can profoundly influence a drug's solubility, dissolution rate, bioavailability, and stability. A thorough understanding of these crystalline structures is therefore not merely an academic exercise but a fundamental necessity for the development of safe, effective, and robust medicinal products.
2-Methoxybenzamide and its derivatives represent a versatile scaffold in medicinal chemistry, known to exhibit a wide array of biological activities. The subtle interplay of intermolecular forces, such as hydrogen bonds and π-π stacking, governs their crystal packing, which in turn dictates their macroscopic properties. This guide will delve into the crystallographic data of several key derivatives, presenting a comparative analysis to illuminate crucial structure-property relationships and inform rational drug design and formulation strategies.
The Imperative of Solid-State Characterization in Pharmaceutical Development
The journey of a promising therapeutic agent from the laboratory to the patient is laden with challenges, many of which are rooted in its solid-state chemistry. The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different arrangements and/or conformations, is a critical consideration. Different polymorphs of the same API can exhibit distinct physical properties, which can have significant therapeutic and commercial consequences. The case of Ritonavir, an antiretroviral medication, serves as a stark reminder of this, where the unexpected appearance of a more stable but less soluble polymorph led to its temporary withdrawal from the market. This highlights the indispensable need for comprehensive solid-state characterization early in the drug development process. By systematically analyzing and comparing the crystal structures of 2-methoxybenzamide derivatives, we can proactively identify potential polymorphic forms, understand their relative stabilities, and ultimately select the optimal solid form for clinical development.
Comparative Crystallographic Analysis of 2-Methoxybenzamide Derivatives
The following table summarizes key crystallographic parameters for 2-methoxybenzamide and a selection of its derivatives. This data, sourced from the Cambridge Structural Database (CSD), provides a foundation for a detailed comparative discussion of their solid-state structures.[1][2][3][4][5][6][7][8][9][10]
Compound
CSD Refcode
Formula
Space Group
a (Å)
b (Å)
c (Å)
β (°)
Z
Key Intermolecular Interactions
2-Methoxybenzamide
ZILJAU
C₈H₉NO₂
P2₁/c
8.35
5.13
17.88
98.4
4
Centrosymmetric R²₂(8) hydrogen-bonded dimers
2-Methoxy-N-methylbenzamide
MEOBZA
C₉H₁₁NO₂
P2₁/c
10.12
8.52
9.94
93.6
4
N-H···O hydrogen-bonded chains
2-Methoxy-4-nitrobenzamide
FAPGUC
C₈H₈N₂O₄
P2₁/c
7.42
13.51
8.86
104.2
4
N-H···O and C-H···O hydrogen bonds
2,3-Dimethoxybenzamide
YOKQOI
C₉H₁₁NO₃
P2₁/n
8.31
10.55
10.94
101.3
4
R²₂(8) hydrogen-bonded dimers
2,4-Dimethoxybenzamide
WEZJIB
C₉H₁₁NO₃
P2₁/c
12.35
4.01
19.38
102.5
4
R²₂(8) hydrogen-bonded dimers
2,5-Dimethoxybenzamide
XIHDIG
C₉H₁₁NO₃
P2₁/n
7.89
12.54
9.69
108.9
4
R²₂(8) hydrogen-bonded dimers
2,6-Dimethoxybenzamide
PUBJIB
C₉H₁₁NO₃
P-1
7.91
8.53
9.35
65.2
2
Intramolecular N-H···O hydrogen bond
Dissecting the Supramolecular Architecture:
The primary amide functionality in these molecules is a potent director of their supramolecular assembly, readily participating in hydrogen bonding. A recurring and highly stable motif observed in the crystal structures of the parent 2-methoxybenzamide and its 2,3-, 2,4-, and 2,5-dimethoxy derivatives is the centrosymmetric R²₂(8) dimer. This synthon is characterized by a pair of N-H···O hydrogen bonds between the amide groups of two molecules.
Caption: Schematic of the R²₂(8) hydrogen-bonded dimer common in 2-methoxybenzamide derivatives.
The introduction of a methyl group on the amide nitrogen in 2-methoxy-N-methylbenzamide precludes the formation of this dimer. Instead, the molecules arrange into one-dimensional chains propagated by a single N-H···O hydrogen bond. In the case of 2,6-dimethoxybenzamide, the steric hindrance imposed by the two methoxy groups flanking the amide functionality forces the molecule to adopt a conformation that facilitates an intramolecular N-H···O hydrogen bond. This internal hydrogen bond effectively satisfies the primary hydrogen-bonding propensity of the amide proton, leading to a significantly different crystal packing that is not reliant on the typical intermolecular amide-amide interactions. These variations in hydrogen bonding networks, arising from subtle modifications to the molecular structure, have a direct impact on the lattice energy and, consequently, the physicochemical properties of these compounds.
The acquisition of high-resolution crystal structure data is predominantly achieved through single-crystal X-ray diffraction (SCXRD). The following protocol outlines the essential steps of this technique. The underlying principle is to grow a high-quality single crystal, which, when irradiated with X-rays, produces a diffraction pattern that can be mathematically deconvoluted to reveal the precise arrangement of atoms within the crystal lattice.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Methodology:
Crystal Growth: The success of the entire experiment hinges on the quality of the single crystal.
Procedure: Dissolve the 2-methoxybenzamide derivative in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to form a nearly saturated solution.
Rationale: The aim is to achieve slow supersaturation, which allows the molecules to organize themselves into a highly ordered, single crystalline lattice.
Techniques: Common methods include slow evaporation of the solvent, slow cooling of a saturated solution, and vapor diffusion. The formation of well-defined, transparent crystals is a visual indicator of a successful crystallization.
Crystal Selection and Mounting:
Procedure: Carefully select a single crystal with well-defined faces and no visible defects under a microscope. Mount the chosen crystal on a goniometer head, typically using a cryoprotectant oil.
Rationale: A single, high-quality crystal is essential for obtaining a clean diffraction pattern that is not complicated by the presence of multiple crystal lattices. The cryoprotectant serves to protect the crystal from damage during data collection at low temperatures.
Data Collection:
Procedure: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas. The crystal is then rotated while being irradiated with a monochromatic X-ray beam.
Rationale: Conducting the experiment at low temperatures minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and more accurate data. Rotating the crystal ensures that all possible crystallographic planes are oriented to satisfy the Bragg condition, leading to a complete diffraction dataset.
Data Reduction:
Procedure: The raw diffraction images are processed to determine the intensities of the individual reflections and to apply necessary corrections for experimental factors such as Lorentz and polarization effects.
Rationale: This step converts the visual diffraction pattern into a set of numerical data that can be used for structure solution and refinement.
Structure Solution and Refinement:
Procedure: The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data using least-squares methods to optimize the atomic positions and thermal parameters.
Rationale: The refinement process improves the agreement between the calculated and observed diffraction data, leading to a more accurate and reliable crystal structure. The quality of the final structure is assessed by metrics such as the R-factor.
Validation:
Procedure: The final crystal structure is validated using software such as PLATON or the International Union of Crystallography's (IUCr) CheckCIF service.
Rationale: This is a crucial final check to ensure that the determined structure is chemically reasonable and adheres to established crystallographic standards.
Conclusion
The comparative analysis of the crystal structures of 2-methoxybenzamide derivatives reveals a rich and complex solid-state landscape. The prevalence of the robust R²₂(8) amide dimer synthon underscores its importance in directing the crystal packing of many of these compounds. However, even minor modifications to the molecular structure can lead to the emergence of alternative and equally fascinating supramolecular motifs. This structural diversity has direct and significant consequences for the physicochemical properties of these molecules. For professionals in drug development, a proactive and in-depth investigation of the solid-state chemistry of a potential API is not merely a characterization step but a critical component of risk assessment and rational formulation design. The ability to understand, predict, and control polymorphism is a key determinant in the successful development of high-quality, reliable, and effective pharmaceutical products.
References
Brugman, S. J. T., Engwerda, A. H. J., Kalkman, E., de Ronde, E., Tinnemans, P., & Vlieg, E. (2019). The crystal structures of four dimethoxybenzaldehyde isomers. Acta Crystallographica Section E: Crystallographic Communications, 75(1), 38–42. [Link]
Yaman, M., Almarhoon, Z., Çakmak, Ş., & Kutuk, H. (2018). Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 74(6), 834–837. [Link]
PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 2,3-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Portalone, G. (2011). A second polymorph of 2,6-dimethoxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2939. [Link]
PubChem. (n.d.). 2,6-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 2-Methoxybenzamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 2,4-Dimethoxybenzamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 2-Methoxy-4-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved February 15, 2026, from [Link]
Operational Guide: Safe Disposal and Deactivation of N-(2-bromoethyl)-2-methoxybenzamide
Executive Summary & Immediate Directives Do not dispose of N-(2-bromoethyl)-2-methoxybenzamide down the drain. This compound contains a 2-bromoethyl moiety, classifying it as an alkylating agent .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Directives
Do not dispose of N-(2-bromoethyl)-2-methoxybenzamide down the drain.
This compound contains a 2-bromoethyl moiety, classifying it as an alkylating agent . While less volatile than lower molecular weight alkyl halides, it possesses significant genotoxic potential due to its ability to alkylate DNA and proteins via nucleophilic substitution (
).
Immediate Action Plan:
Segregate: Place all solid or liquid waste containing this compound into Halogenated Organic Waste containers.[1]
Label: Clearly mark containers with "Alkylating Agent" and "Halogenated".[1]
Deactivate (Optional but Recommended): For pure substance expiration or spill cleanup, chemical deactivation using Sodium Thiosulfate is the gold standard before disposal.[1]
Hazard Identification & Chemical Logic
To handle this chemical safely, you must understand why it is hazardous.[1] The danger lies in the aliphatic tail.
Feature
Chemical Logic
Safety Implication
Leaving Group
Primary Alkyl Bromide ()
High reactivity toward biological nucleophiles (DNA bases).
Will not rapidly degrade in water/sewer lines; persists in the environment.[1]
The Alkylation Mechanism
The primary bromide is a good leaving group.[1] Upon contact with biological tissue, the electrophilic carbon undergoes nucleophilic attack by DNA (guanine residues), leading to mutagenesis.
Waste Classification & Segregation
Proper segregation prevents dangerous cross-reactions in the waste stream.[1]
RCRA Classification (USA):
While not explicitly P- or U-listed, this compound acts as a toxic halogenated organic.
Prohibited Streams: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases (exothermic hydrolysis).
Decision Matrix: Disposal Pathways
Figure 1: Decision matrix for segregating N-(2-bromoethyl)-2-methoxybenzamide waste streams.
Protocol: Chemical Deactivation (Thiosulfate Quench)
Scope: Use this protocol for cleaning spills, deactivating glassware, or neutralizing bulk material before handing it over to EHS/Waste Management.
Principle: Sodium thiosulfate (
) acts as a "soft" nucleophile, rapidly displacing the bromide to form a non-toxic Bunte salt (S-alkyl thiosulfate).
Reagents Required[1][2][3][4]
Sodium Thiosulfate Pentahydrate (
)
Water (Distilled or Tap)
Solvent (Ethanol or Acetone - to solubilize the benzamide)
Step-by-Step Procedure
Preparation of Quench Solution:
Dissolve 100g of Sodium Thiosulfate in 900mL water (approx. 10% w/v).[1]
Expert Tip: Add 10% Ethanol to this solution if the waste is oily/hydrophobic to ensure phase contact.[1]
Reaction (The "Kill" Step):
For Glassware: Soak contaminated flasks in the quench solution for 12 hours .[1]
For Bulk Waste: Dissolve the waste benzamide in a minimal amount of acetone. Slowly add the Thiosulfate solution with stirring.
Ratio: Use at least 20 molar equivalents of thiosulfate to benzamide.
Validation (Self-Validating System):
Visual Check: The mixture should remain a single phase or a clear solution (Bunte salts are water-soluble).
TLC Check (Optional): Spot the reaction mixture against the starting material. The UV-active starting spot (
in EtOAc/Hex) should disappear, replaced by a baseline spot (the salt).
Final Disposal:
The resulting mixture is now chemically deactivated but still contains organic solvents.[1] Label as "Deactivated Halogenated Waste" and request pickup.
Mechanism of Deactivation[1][5]
Figure 2: Chemical pathway for the neutralization of the alkyl bromide moiety using sodium thiosulfate.
Emergency Spill Response
Scenario: You drop a vial containing 500mg of solid N-(2-bromoethyl)-2-methoxybenzamide.
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles.
Contain: Cover the spill with a thiosulfate-soaked absorbent pad (or paper towels soaked in the 10% solution prepared above).
Wait: Allow the pad to sit for 30 minutes . This initiates deactivation on contact.[1]
Collect: Scoop up the pads and any solid residue.[1] Place into a heavy-duty ziplock bag or wide-mouth jar.
Clean: Wipe the surface twice with the thiosulfate solution, then once with water.
Dispose: Label the bag "Deactivated Spill Debris - Halogenated" and place in the hazardous waste stream.
References
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2][3] (See Chapter 7 for disposal of alkyl halides).
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273.
PubChem. N-(2-bromoethyl)-2-methoxybenzamide Compound Summary. National Library of Medicine.[1]